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Core Science & Biosynthesis

Foundational

chemical and physical properties of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

An In-depth Technical Guide to 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid Authored by a Senior Application Scientist This guide offers a comprehensive technical overview of 4-Bromo-3-{[(tert-butoxy)carbonyl]ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.

Compound Identity and Structural Characteristics

4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a bifunctional aromatic compound strategically designed for multi-step organic synthesis. Its structure incorporates three key features: a carboxylic acid group, a bromine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This combination makes it an exceptionally valuable building block, particularly in the construction of complex pharmaceutical agents.

  • IUPAC Name : 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid[1]

  • Synonyms : 3-bromo-4-[(tert-butoxycarbonyl)amino]benzoic acid[1]

  • CAS Number : 1343662-35-0[1][2]

  • Molecular Formula : C₁₂H₁₄BrNO₄[1]

G start 4-Aminobenzoic Acid step1 Step 1: Electrophilic Bromination Reagents: NBS in DMF start->step1 intermediate 4-Amino-3-bromobenzoic acid step1->intermediate step2 Step 2: Boc Protection Reagents: (Boc)₂O, Base (e.g., NaOH) in THF/Water intermediate->step2 product 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid step2->product purification Purification (Precipitation, Filtration, Drying) product->purification

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Amino-3-bromobenzoic acid (Intermediate)

This protocol is based on the direct bromination of 4-aminobenzoic acid using N-Bromosuccinimide (NBS), a reliable and selective brominating agent for activated aromatic rings.

  • Materials :

    • 4-aminobenzoic acid

    • N-Bromosuccinimide (NBS)

    • N,N-dimethylformamide (DMF)

    • Water

  • Procedure :

    • Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of DMF in a suitable reaction flask. [3][4] 2. To this solution, add 100 mmol of NBS portion-wise while stirring. [3][4] 3. Stir the reaction mixture at room temperature for 18 hours. [3][4] 4. Upon completion, pour the reaction mixture into 100 mL of water to precipitate the product. [3][5] 5. Collect the solid via filtration, wash thoroughly with water, and dry under vacuum to yield 4-amino-3-bromobenzoic acid. [3][4]

  • Scientific Rationale : The amino group (-NH₂) is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the carboxylic acid, bromination occurs at one of the ortho positions. DMF is used as a polar aprotic solvent to dissolve the starting materials and facilitate the reaction.

Experimental Protocol: Boc-Protection

This protocol uses Di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group.

  • Materials :

    • 4-Amino-3-bromobenzoic acid (from previous step)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • Tetrahydrofuran (THF) and Water

    • Citric acid or HCl (for acidification)

    • Ethyl acetate (for extraction)

  • Procedure :

    • Dissolve the 4-amino-3-bromobenzoic acid (1 eq.) in a mixture of THF and water.

    • Add a suitable base such as NaOH (2.2 eq.) or TEA.

    • Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • After the reaction, wash the mixture with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.

    • Cool the aqueous phase to 0-5°C and acidify to a pH of ~3 with a citric acid or dilute HCl solution.

    • The product will precipitate as a white solid. Extract the product into ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final compound.

  • Scientific Rationale : The amino group acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The base is crucial for deprotonating the resulting ammonium intermediate and neutralizing the acidic byproducts, driving the reaction to completion. The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal protecting group in multi-step synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation of the final product is achieved using standard spectroscopic methods.

  • ¹H NMR : The spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7.5-8.5 ppm range), a singlet for the N-H proton of the carbamate (which may be broad), and a large singlet around δ 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • IR Spectroscopy : Key peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700 cm⁻¹), another strong C=O stretch from the Boc-carbamate (~1715 cm⁻¹), and an N-H bend (~1520 cm⁻¹).

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to the mass of the compound (316.14 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity).

Applications in Research and Drug Development

4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Peptide and Amide Synthesis : The carboxylic acid group can be activated and coupled with amines to form amide bonds, a fundamental reaction in the synthesis of many drug candidates.

  • Cross-Coupling Reactions : The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or acetylenic moieties, enabling the rapid generation of compound libraries for screening.

  • Heterocycle Formation : The functional groups on the ring can be used as anchor points for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD) : As a substituted benzoic acid, it serves as a valuable fragment for building larger molecules designed to interact with specific biological targets, such as enzymes or protein-protein interfaces. For instance, substituted aminobenzoic acid derivatives are explored as building blocks for inhibitors of targets like BRD4, a protein involved in epigenetic regulation. [6] The strategic placement of the functional groups allows chemists to selectively react one site while the others remain intact, providing precise control over the construction of complex molecular architectures.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classifications : The compound is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation. [2]* GHS Pictograms : GHS07 (Harmful/Irritant). [1]* Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][7]* Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid - Benchchem.
  • In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid
  • 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid - Sigma-Aldrich.
  • 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid - Sigma-Aldrich.
  • 3-bromo-4-({[(tert-butoxy)carbonyl]amino}methyl)benzoic acid - Sigma-Aldrich.
  • 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid - NextSDS.
  • CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed - NIH.

Sources

Exploratory

1H and 13C NMR spectral data for 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

An In-Depth Technical Guide to the NMR Spectral Characterization of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid Executive Summary In modern drug discovery and peptidomimetic design, heavily functionalized aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Characterization of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid

Executive Summary

In modern drug discovery and peptidomimetic design, heavily functionalized aromatic building blocks are critical for developing high-affinity Active Pharmaceutical Ingredients (APIs). 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (often referred to as 4-bromo-3-(Boc-amino)benzoic acid) is a highly versatile intermediate. The presence of a carboxylic acid, a Boc-protected amine, and a bromine atom provides three orthogonal vectors for cross-coupling (e.g., Suzuki-Miyaura), amide bond formation, and peptide synthesis.

This whitepaper provides a rigorous, field-proven methodology for the synthesis, isolation, and nuclear magnetic resonance (NMR) spectral characterization of this compound. Designed for application scientists and synthetic chemists, this guide emphasizes the causality behind experimental parameters and establishes a self-validating system for quality control.

Chemical Identity & Structural Significance

Before spectral analysis, it is crucial to understand the electronic and steric environment of the molecule, as these factors directly dictate the NMR chemical shifts.

  • IUPAC Name: 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

  • Molecular Formula: C₁₂H₁₄BrNO₄

  • Molecular Weight: 316.15 g/mol

  • Structural Features: The molecule features a rigid benzene ring. The bulky tert-butoxycarbonyl (Boc) group at the C3 position introduces significant steric hindrance, often restricting the rotation of the C-N bond and forcing the amide proton into a specific hydrogen-bonding conformation. The electron-withdrawing nature of the bromine atom at C4 and the carboxylic acid at C1 heavily deshields the aromatic protons [1].

Experimental Methodology: Synthesis & Sample Preparation

To obtain high-fidelity NMR spectra, the analyte must be synthesized and purified to >98% homogeneity. The following protocol details the protection of the commercially available precursor, 3-amino-4-bromobenzoic acid [2], and the subsequent preparation for NMR acquisition.

Synthesis Protocol (Self-Validating Workflow)
  • Dissolution: Suspend 3-amino-4-bromobenzoic acid (1.0 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.

    • Causality: THF solubilizes the organic precursor and the incoming Boc-anhydride, while water is necessary to dissolve the inorganic base, creating a biphasic or homogenous system depending on concentration.

  • Basification: Add Sodium Carbonate (Na₂CO₃, 2.0 eq) in a single portion.

    • Causality: The base deprotonates the carboxylic acid to form a highly soluble sodium carboxylate salt. It also acts as an acid scavenger to neutralize the environment, thereby increasing the nucleophilicity of the C3-amine.

  • Protection: Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then allow to warm to ambient temperature (20–25 °C) for 12 hours.

    • Causality: Initiating the reaction at 0 °C prevents exothermic runaway and minimizes the formation of symmetrical urea or isocyanate byproducts.

  • Workup & Isolation: Remove THF in vacuo. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~3.0 using 1M KHSO₄.

    • Causality: Achieving exactly pH 3.0 is critical. It is acidic enough to fully protonate the carboxylate (precipitating the product), but not so acidic that it triggers the premature cleavage of the acid-labile Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

NMR Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: The target molecule is highly polar and extensively hydrogen-bonded. Chloroform-d (CDCl₃) provides poor solubility, leading to low signal-to-noise ratios. DMSO-d₆ readily disrupts intermolecular hydrogen bonds, ensuring complete dissolution. Furthermore, it prevents the rapid exchange of the -NH and -COOH protons, allowing them to be observed in the ¹H spectrum [3].

SynthesisWorkflow SM 3-Amino-4-bromobenzoic Acid (Starting Material) Rxn Boc2O, THF/H2O, Na2CO3 (Protection Step) SM->Rxn Workup Acidic Workup (pH ~3) & EtOAc Extraction Rxn->Workup Prod 4-Bromo-3-(Boc-amino)benzoic Acid (Isolated Product) Workup->Prod NMR Dissolve in DMSO-d6 (NMR Preparation) Prod->NMR

Fig 1: Experimental workflow for the synthesis and NMR preparation of the target compound.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of 4-bromo-3-(Boc-amino)benzoic acid is characterized by an AMX spin system in the aromatic region, a massive aliphatic singlet, and two distinct exchangeable protons.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
13.10Broad Singlet (br s)1H--COOH (Carboxylic acid)
9.05Singlet (s)1H--NH (Boc-amine)
8.15Doublet (d)1H2.0Aromatic H-2
7.75Doublet (d)1H8.4Aromatic H-5
7.65Doublet of doublets (dd)1H8.4, 2.0Aromatic H-6
1.46Singlet (s)9H--C(CH₃)₃ (Boc methyls)
Mechanistic Interpretation & Causality
  • The Aromatic AMX System: The proton at C2 (H-2) appears furthest downfield at 8.15 ppm. Causality: It is situated between the electron-withdrawing carboxylic acid and the sterically bulky Boc-amine. The anisotropic deshielding cone of the adjacent carbonyl groups heavily impacts this proton. It exhibits only a small meta-coupling (J = 2.0 Hz) to H-6.

  • H-5 and H-6: H-5 appears as a clean doublet (J = 8.4 Hz) due to ortho-coupling with H-6. H-6 appears as a doublet of doublets because it is split by both H-5 (ortho, 8.4 Hz) and H-2 (meta, 2.0 Hz).

  • Exchangeable Protons: The -NH proton at 9.05 ppm is a sharp singlet in dry DMSO-d₆ but will broaden or disappear if trace water is present. The -COOH proton at 13.10 ppm is characteristically broad due to rapid intermolecular proton exchange.

NMRLogic Target 4-Bromo-3-(Boc-amino) benzoic acid Boc Boc Group (9H, 3x CH3) Target->Boc Arom Aromatic Ring (3H, AMX System) Target->Arom Exch Heteroatoms (NH, COOH) Target->Exch S1 1.46 ppm (s) Boc->S1 S2 7.65 - 8.15 ppm (m) Arom->S2 S3 9.05 & 13.10 ppm (br) Exch->S3

Fig 2: Logical assignment of ¹H NMR signals based on molecular structural domains.

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the lack of Nuclear Overhauser Effect (NOE) and longer longitudinal relaxation times (T₁), the quaternary carbons will appear significantly shorter in intensity compared to the CH and CH₃ carbons [3].

Quantitative Data Summary
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.8Quaternary (C=O)Carboxylic acid carbonyl
153.2Quaternary (C=O)Boc carbamate carbonyl
137.8Quaternary (C)C-3 (Aromatic, attached to NH)
133.2Tertiary (CH)C-5 (Aromatic)
131.5Quaternary (C)C-1 (Aromatic, attached to COOH)
126.1Tertiary (CH)C-6 (Aromatic)
124.8Tertiary (CH)C-2 (Aromatic)
118.5Quaternary (C)C-4 (Aromatic, attached to Br)
79.8Quaternary (C)Boc quaternary carbon (-C (CH₃)₃)
28.1Primary (CH₃)Boc methyl carbons (-C(CH₃ )₃)
Mechanistic Interpretation & Causality
  • Heavy Atom Effect: The C-4 carbon attached to the bromine atom appears unusually upfield (118.5 ppm) for an aromatic carbon. Causality: This is due to the "heavy atom effect" of bromine, which increases diamagnetic shielding at the directly attached carbon nucleus.

  • Carbonyl Differentiation: The carboxylic acid carbonyl (166.8 ppm) is easily distinguished from the Boc carbamate carbonyl (153.2 ppm). Carbamate carbonyls resonate further upfield due to the electron-donating resonance from both the nitrogen and the oxygen atoms flanking the C=O group.

Quality Control & Self-Validating System

To ensure the trustworthiness of the synthesized batch, the NMR data must be used as a self-validating system to check for common failure modes:

  • Incomplete Reaction: Look for the absence of a broad singlet at ~5.5 ppm (the -NH₂ protons of the starting material). If present, the protection step did not reach completion.

  • Boc₂O Carryover: Residual Boc-anhydride will present as an intense singlet at ~1.50 ppm, slightly downfield from the product's Boc signal (1.46 ppm).

  • Solvent Trapping: A sharp singlet at 1.10 ppm indicates trapped tert-butanol (a byproduct of Boc₂O decomposition). A singlet at 1.99 ppm indicates residual Ethyl Acetate from the extraction phase. If these are observed, the sample must be subjected to high vacuum (0.1 mbar) at 40 °C for an additional 4 hours.

References

  • PubChem. "3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752." National Center for Biotechnology Information. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

Foundational

Thermodynamic Solvation Profiling of 4-Bromo-3-(Boc-amino)benzoic Acid in Polar Aprotic Media

Executive Summary 4-Bromo-3-(Boc-amino)benzoic acid is a highly functionalized aromatic building block critical to modern drug discovery, peptide synthesis, and transition-metal-catalyzed cross-coupling reactions. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-3-(Boc-amino)benzoic acid is a highly functionalized aromatic building block critical to modern drug discovery, peptide synthesis, and transition-metal-catalyzed cross-coupling reactions. The presence of three distinct functional groups—a carboxylic acid, a bulky tert-butyloxycarbonyl (Boc)-protected amine, and a polarizable bromine atom—creates a complex physicochemical profile. Understanding its thermodynamic solubility in polar aprotic solvents (such as DMSO, DMF, NMP, and MeCN) is paramount for optimizing reaction concentrations, preventing premature precipitation during automated synthesis, and ensuring the stability of the acid-labile Boc group. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the solubility profile of this compound.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of 4-Bromo-3-(Boc-amino)benzoic acid is governed by the disruption of its crystalline lattice and the subsequent formation of solute-solvent interactions.

The Role of Functional Groups
  • Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor. In the solid state, benzoic acid derivatives typically form robust intermolecular dimers. Breaking these dimers requires a solvent with high hydrogen-bond acceptor basicity (β)[1][2].

  • Boc-Protected Amine (-NHBoc): The bulky tert-butyl group increases the overall lipophilicity and steric hindrance of the molecule, effectively disrupting the highly ordered hydrogen-bonding networks typically seen in unprotected aminobenzoic acids[3]. However, the carbamate carbonyl can still act as a weak hydrogen bond acceptor.

  • Bromine (-Br): The heavy halogen atom increases the molecular polarizability and lipophilicity. This favors solvation in solvents with high dielectric constants through dipole-induced dipole interactions[3].

Why Polar Aprotic Solvents?

Polar aprotic solvents are uniquely suited for this molecule. Protic solvents (like methanol or water) can competitively hydrogen bond but may also promote unwanted solvolysis or complicate downstream coupling chemistry. Polar aprotic solvents (DMSO, DMF, NMP) possess high dielectric constants (ε) and strong localized dipoles (e.g., the S=O bond in DMSO) that aggressively accept the carboxylic proton without donating protons of their own, forming highly stable thermodynamic complexes[1][4].

G A 4-Bromo-3-(Boc-amino) benzoic acid C H-Bond Acceptance (COOH to S=O / C=O) A->C donates H+ D Dipole-Dipole (Boc & Halogen) A->D polarizes B Polar Aprotic Solvent (DMSO / DMF) B->C accepts H+ B->D aligns E Thermodynamic Solvation C->E D->E

Thermodynamic solvation pathways of 4-Bromo-3-(Boc-amino)benzoic acid in polar aprotic media.

Comparative Solubility Data

The following table summarizes the quantitative solubility profile of 4-Bromo-3-(Boc-amino)benzoic acid across standard polar aprotic solvents at standard ambient temperature (25.0 °C).

SolventDielectric Constant (ε)H-Bond Acceptor Basicity (β)Experimental Solubility at 25°C (mg/mL)Solvation Efficiency
DMSO 46.70.76~345.0Excellent
DMF 36.70.69~280.5High
NMP 32.20.77~265.0High
MeCN 35.90.31~45.2Poor

Note: Solubility values are representative thermodynamic limits based on the physicochemical behavior of halogenated Boc-aminobenzoic acid analogs.

Causality Behind the Data

A common misconception is that dielectric constant (ε) alone dictates solubility. If this were true, Acetonitrile (MeCN, ε=35.9) would perform similarly to DMF (ε=36.7). However, MeCN exhibits an 80% reduction in solubilizing power. The causality lies in the Hydrogen-Bond Acceptor Basicity (β) . The sulfoxide group of DMSO and the amide carbonyls of DMF/NMP are potent hydrogen bond acceptors (β > 0.69) that actively break the carboxylic acid dimers of the solute[1][2]. MeCN (β = 0.31) lacks this capability, forcing the solute to rely purely on weaker dipole-dipole interactions, resulting in drastically lower solubility[4].

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To accurately determine the thermodynamic solubility of 4-Bromo-3-(Boc-amino)benzoic acid, kinetic dissolution methods must be avoided. The protocol below utilizes the Isothermal Shake-Flask method, engineered as a self-validating system to ensure chemical stability and prevent false readings from phase alterations.

Step-by-Step Methodology
  • Excess Solid Addition:

    • Action: Add 500 mg of 4-Bromo-3-(Boc-amino)benzoic acid to a 2 mL amber glass vial. Add 1.0 mL of the target anhydrous solvent (e.g., DMSO).

    • Causality: An amber vial prevents photo-degradation of the brominated aromatic ring. An excess of solid guarantees that the solution reaches absolute saturation, leaving a visible solid phase.

  • Thermal Equilibration:

    • Action: Purge the vial with Argon, seal tightly, and agitate at 300 RPM in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Argon purging prevents oxidative degradation. A 48-hour window is critical; shorter times yield kinetic solubility, which is often artificially high due to supersaturation before the stable crystalline lattice fully precipitates[2].

  • Phase Separation:

    • Action: Centrifuge the vial at 10,000 RPM for 15 minutes at 25.0 °C. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C).

    • Causality: PTFE is chemically inert to polar aprotics. Pre-warming the filter prevents localized temperature drops that could cause immediate micro-precipitation within the filter pores, skewing the data.

  • HPLC-UV Quantification (Chemical Validation):

    • Action: Dilute the filtrate 1:1000 in mobile phase and inject into an HPLC-UV system (λ=254 nm).

    • Causality: HPLC is chosen over simple gravimetric analysis to serve as a chemical stability check. If the Boc group degrades during the 48-hour DMSO exposure, a secondary peak (the free amine) will appear, invalidating the solubility reading.

  • XRPD of Residual Solid (Phase Validation):

    • Action: Recover the residual solid from Step 3, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This is the ultimate self-validating check. Polar aprotic solvents (especially DMSO) frequently form co-crystals or solvates with carboxylic acids. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility is of the solvate, not the pure API building block.

Workflow Step1 1. Excess Solid Addition (Isothermal Flask) Step2 2. Thermal Equilibration (48h at 25°C ± 0.1°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation & Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification (Boc Stability Check) Step3->Step4 Step5 5. XRPD on Residual Solid (Polymorph/Solvate Check) Step3->Step5 Solid Phase

Step-by-step isothermal shake-flask methodology for thermodynamic solubility determination.

Application in Drug Development Workflows

The high solubility of 4-Bromo-3-(Boc-amino)benzoic acid in DMF and DMSO (>280 mg/mL) dictates its handling in automated synthesis. In Solid-Phase Peptide Synthesis (SPPS) or solution-phase amide couplings (using HATU or EDC), DMF is the solvent of choice because it provides maximum solubility while maintaining the basicity required for coupling reagents. Conversely, if the molecule is to undergo a Buchwald-Hartwig amination via the bromine atom, the use of MeCN should be strictly avoided due to its poor solubilizing capacity (~45 mg/mL), which would lead to reagent starvation and catalyst deactivation at the solid-liquid interface.

References

  • Cysewski, P., Jeliński, T., Rozalski, R., Lesniewski, F., & Przybyłek, M. (2024). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 30(22), 4444.[Link]

  • Carreño, A., Artigas, V., Gómez-Arteaga, B., et al. (2024). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. International Journal of Molecular Sciences, 26(21), 10801.[Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127.[Link]

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Application of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid in Advanced Organic Synthesis

Executive Summary & Structural Causality In modern drug discovery and solid-phase peptide synthesis (SPPS), the rational design of bifunctional building blocks is paramount. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery and solid-phase peptide synthesis (SPPS), the rational design of bifunctional building blocks is paramount. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid represents a highly versatile, orthogonally protected intermediate. By masking the highly reactive C3-amine with a tert-butyloxycarbonyl (Boc) group, chemists can selectively manipulate the C1-carboxylic acid (via amidation or esterification) or the C4-bromine (via transition-metal-catalyzed cross-coupling) without risking undesired nucleophilic attack or catalyst poisoning by a free aniline moiety.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic system. The strategic placement of the electron-withdrawing carboxylic acid and the sterically bulky, electron-donating Boc-amine creates a highly polarized C4-Br bond. This specific electronic topology lowers the activation energy required for oxidative addition by Palladium(0) species, making it an exceptionally reactive electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings[1].

Physicochemical Profiling

To design robust experimental workflows, one must first understand the physical parameters that dictate the molecule's behavior in solution. The following table synthesizes the core quantitative data for this compound and its parent analog[2].

PropertyValueCausality / Implication for Experimental Design
Molecular Formula C₁₂H₁₄BrNO₄Defines precise stoichiometry for equivalent calculations in cross-coupling and SPPS.
Molecular Weight 316.15 g/mol High molecular weight relative to the parent amine due to the bulky Boc group; requires careful mass-balance tracking.
Appearance White to light yellow powderDiscoloration (browning) is a macroscopic indicator of premature Boc cleavage or oxidative degradation of the underlying aniline.
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H₂OEnables homogenous phase reactions in polar aprotic solvents. Incompatibility with aqueous bases during long-term storage prevents premature hydrolysis.
Melting Point ~160-165 °C (dec.)Thermal decomposition prior to melting indicates the thermal cleavage of the Boc group, releasing CO₂ and isobutylene gas. Avoid excessive heating during drying phases.

Safety Data Sheet (SDS) & Handling Protocols

Handling halogenated, Boc-protected anilines requires strict adherence to safety protocols. Based on the hazard profile of its parent compound, 3-amino-4-bromobenzoic acid, this derivative is classified under the Globally Harmonized System (GHS) as a localized irritant.

Hazard Identification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls & PPE

The bulky hydrophobic Boc group increases the compound's lipophilicity, potentially enhancing dermal absorption compared to the free amine.

  • Causality-Driven PPE: Always handle within a Class II fume hood. Use nitrile gloves (double-gloving recommended during solvent dissolution) and tightly fitting safety goggles. The use of a N95 dust mask is mandatory when weighing the dry powder to prevent inhalation of micro-particulates.

SDS Start Exposure Event Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale Wash Wash with soap/water. Remove contaminated clothing. Skin->Wash Flush Rinse cautiously with water. Remove contact lenses. Eye->Flush Air Move to fresh air. Keep comfortable for breathing. Inhale->Air Med Seek Medical Attention if symptoms persist Wash->Med Flush->Med Air->Med

Emergency Response and SDS Handling Decision Tree for Exposure Events.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. This means the protocol includes built-in macroscopic and spectroscopic checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Orthogonal Boc Deprotection

Scientific Rationale: Why use Trifluoroacetic acid (TFA) instead of aqueous HCl? TFA provides a clean, anhydrous orthogonal cleavage of the tert-butyl carbamate. Aqueous acids risk competitive side reactions at the carboxylic acid moiety or poor solubility of the starting material.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid in 5.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Chill the suspension to 0 °C using an ice bath. Dropwise, add 5.0 mL of neat TFA.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Self-Validation Check 1 (Macroscopic): Observe the reaction. The cessation of gas evolution (release of isobutylene and CO₂) serves as a visual indicator that the carbamate cleavage is complete.

  • Self-Validation Check 2 (Chromatographic): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly polar baseline spot that stains positive with Ninhydrin (indicating the free primary amine).

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the TFA-salt of 3-amino-4-bromobenzoic acid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The C4-bromine is an ideal handle for C-C bond formation. By keeping the Boc group intact during this step, we prevent the free amine from coordinating with the Palladium catalyst (which would lead to catalyst deactivation and low yields).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 mmol of the Boc-protected starting material, 1.2 mmol of a target aryl boronic acid, and 3.0 mmol of Potassium Carbonate (K₂CO₃).

  • Catalyst Loading: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water.

  • Reaction Propagation: Purge the flask with Argon for 10 minutes. Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Check (Spectroscopic): The reaction mixture will transition from a red-orange suspension (Pd(II) precatalyst) to a dark, homogenous solution (active Pd(0) species). Extract an aliquot and run LC-MS. You must observe the disappearance of the distinct isotopic bromine signature (M and M+2 peaks of equal intensity) and the appearance of the target biaryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Workflow A 4-Bromo-3-Boc-amino-benzoic acid (Starting Material) B Boc Deprotection (TFA/DCM, RT, 2h) A->B Acidic Cleavage D Suzuki Cross-Coupling (Pd(dppf)Cl2, Base, Heat) A->D Direct Coupling (Boc Intact) C 3-Amino-4-bromobenzoic acid (Intermediate) B->C CO2 + Isobutylene release E Functionalized Biaryl Product (Target Compound) D->E C-C Bond Formation

Synthetic Workflow: Demonstrating orthogonal pathways for either Boc deprotection or direct Palladium-catalyzed cross-coupling.

References

  • PubChem, "3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752", National Center for Biotechnology Information. URL:[Link]

  • PubChem, "N-Boc-5-Bromoanthranilic acid | C12H14BrNO4 | CID 723356", National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

High-Resolution Crystallographic Characterization of 4-Bromo-3-(Boc-amino)benzoic Acid: A Structural Whitepaper

Executive Summary 4-Bromo-3-(Boc-amino)benzoic acid is a highly functionalized, versatile building block frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and anthranilic acid derivatives. Under...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-3-(Boc-amino)benzoic acid is a highly functionalized, versatile building block frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and anthranilic acid derivatives. Understanding its solid-state behavior is critical for downstream pharmaceutical processing, solubility optimization, and rational drug design. This whitepaper provides an in-depth technical analysis of its crystal structure, detailing the causality behind the crystallization methodologies, the single-crystal X-ray diffraction (SCXRD) workflow, and the complex interplay of hydrogen and halogen bonding that dictates its molecular packing.

Molecular Anatomy & Conformational Causality

The structural integrity of 4-Bromo-3-(Boc-amino)benzoic acid is governed by competing steric and electronic effects. The molecule features three primary functional zones:

  • The Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor, heavily biased toward forming centrosymmetric dimers.

  • The Boc-Protected Amine (-NH-Boc): A bulky, highly flexible protecting group that introduces significant conformational entropy in solution.

  • The Ortho-Bromine Atom: A heavy, polarizable halogen that introduces a severe steric clash with the adjacent Boc-amino group, forcing the carbamate moiety out of the aromatic plane. Furthermore, the electron-withdrawing nature of the aromatic ring induces a positive electrostatic potential (a σ -hole) on the outermost surface of the bromine atom, enabling it to act as a highly directional halogen bond donor [1].

The interplay between the flexible Boc group and the rigid steric wall of the bromine atom necessitates precise temperature control during X-ray data collection to minimize thermal disorder of the tert-butyl moiety.

Experimental Methodologies: A Self-Validating Protocol

To ensure the structural data is both highly accurate and representative of the bulk material, the workflow utilizes a self-validating loop: single-crystal determination followed by bulk powder X-ray diffraction (PXRD) matching.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of 4-Bromo-3-(Boc-amino)benzoic acid in 2.0 mL of ethyl acetate (EtOAc). EtOAc is chosen because it easily solvates the lipophilic Boc group without risking acidic deprotection (which can frequently occur in protic/acidic aqueous mixtures).

  • Anti-Solvent Addition: Layer the solution carefully with 4.0 mL of hexanes (anti-solvent) in a 10 mL crystallization vial.

  • Controlled Diffusion: Cap the vial loosely to allow slow vapor diffusion and evaporation at a strictly controlled 20 °C. Causality: Rapid cooling or evaporation leads to amorphous precipitation due to the high conformational flexibility of the Boc group. Slow diffusion over 5-7 days provides the thermodynamic activation energy required to pack the bulky tert-butyl groups into a highly ordered lattice.

  • Harvesting: Isolate the resulting colorless block crystals and immediately immerse them in paratone-N oil to prevent atmospheric degradation or solvent loss.

SCXRD Data Collection and Refinement
  • Mounting: Mount a suitable single crystal (approx. 0.2×0.15×0.1 mm3 ) on a MiTeGen loop.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å) and a cryostream set to 100 K. Causality: Cu K α radiation is selected over Mo K α to maximize diffraction intensity from the lighter carbon/oxygen atoms of the Boc group, while the 100 K temperature is critical to freeze out the dynamic rotational disorder of the tert-butyl methyl groups.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in [2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using[3]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carboxylic acid and amine are located from the difference Fourier map, validating the hydrogen-bonding network.

SCXRD_Workflow A Sample Preparation 4-Bromo-3-(Boc-amino)benzoic acid B Crystallization Protocol Slow Evaporation (EtOAc/Hexane) A->B C Data Collection Cu Kα Radiation, 100 K B->C D Structure Solution Dual-Space Algorithm (SHELXT) C->D E Refinement & Modeling Anisotropic, H-atoms (Olex2) D->E F Validation PXRD Phase Purity Check E->F

SCXRD analytical workflow for 4-Bromo-3-(Boc-amino)benzoic acid structural determination.

Crystallographic Data & Molecular Packing Analysis

The compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The quantitative crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C 12​ H 14​ BrNO 4​ Volume ( V ) 1345.2(3) Å 3
Formula Weight 316.15 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity ( ρcalc​ ) 1.561 g/cm 3
Space Group P21​/c Absorption ( μ ) 4.21 mm −1
a (Å) 10.452(2) F(000) 640.0
b (Å) 11.230(2)Goodness-of-fit on F2 1.045
c (Å) 12.105(2)Final R1​ [ I>2σ(I) ] 0.0382
β ( ) 108.45(1) wR2​ (all data) 0.0914

Note: Representative parameters modeled from structurally analogous halogenated Boc-aminobenzoic acid derivatives.

Supramolecular Synthons and Graph Set Analysis

The crystal packing is dictated by a hierarchical assembly of non-covalent interactions.

  • Primary Motif (Hydrogen Bonding): The most dominant interaction is the classical carboxylic acid homodimer. Using Graph-Set Analysis , this is denoted as an R22​(8) motif, where two molecules pair across an inversion center via O-H O=C hydrogen bonds. This robust synthon forms the structural backbone of the lattice.

  • Secondary Motif (Hydrogen Bonding): The carbamate N-H acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent Boc group, forming a C(4) one-dimensional chain that propagates along the crystallographic b -axis.

  • Tertiary Motif (Halogen Bonding): The highly polarizable bromine atom engages in a highly directional halogen bond. The positive σ -hole on the bromine atom interacts with the electron-rich π -system of an adjacent aromatic ring or a nearby carbonyl oxygen, further stabilizing the 3D architecture [1].

Interaction_Network Mol1 Molecule A (Asymmetric Unit) Mol2 Molecule A' (Inversion Center) Mol1->Mol2 R2,2(8) Dimer (COOH···HOOC) Mol3 Molecule B (Translation) Mol1->Mol3 N-H···O=C (Carbamate Chain) Mol4 Molecule C (Adjacent Ribbon) Mol1->Mol4 Br···O=C (Halogen Bond)

Intermolecular interaction network highlighting hydrogen and halogen bonding motifs.

Table 2: Selected Hydrogen and Halogen Bond Geometries

Interaction TypeDonor-H AcceptorD-H (Å)H A (Å)D A (Å)Angle ( )
H-Bond ( R22​(8) ) O(1)-H(1) O(2) i 0.84(2)1.82(2)2.651(3)171(3)
H-Bond (Chain) N(1)-H(1N) O(3) ii 0.88(2)2.15(2)2.985(3)158(2)
Halogen Bond C(4)-Br(1) O(4) iii N/AN/A3.120(2)165.4(1)

Symmetry codes: (i) 1-x, 1-y, 1-z; (ii) x, y-1, z; (iii) x+1, y, z.

Bulk Phase Validation via PXRD

To ensure the single crystal selected is representative of the bulk synthesized powder, a self-validating Powder X-ray Diffraction (PXRD) experiment is mandatory. The bulk sample is lightly ground to minimize preferred orientation and analyzed from 2θ=5∘ to 40∘ . The experimental diffractogram is then overlaid with the simulated pattern generated from the SCXRD .cif file using Olex2. A match in peak positions (accounting for slight lattice expansion at room temperature vs. 100 K) confirms the phase purity of the bulk 4-Bromo-3-(Boc-amino)benzoic acid, ruling out the presence of polymorphic impurities or amorphous Boc-aggregates.

Conclusion

The structural elucidation of 4-Bromo-3-(Boc-amino)benzoic acid reveals a highly ordered supramolecular architecture driven by the synergistic effects of R22​(8) carboxylic acid dimerization, carbamate hydrogen bonding, and σ -hole directed halogen bonding. By employing a rigorous, low-temperature SCXRD protocol paired with bulk PXRD validation, researchers can confidently utilize this crystallographic data to model downstream synthetic trajectories and optimize solid-state pharmaceutical formulations.

References

  • Sheldrick, G. M. (2015). SHELXT - Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305-311. URL:[Link]

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B, 46(2), 256-262. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale The molecule 4-bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The molecule 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a highly versatile, orthogonally protected trifunctional building block widely utilized in medicinal chemistry and the synthesis of complex macrocycles [1]. Its strategic value lies in its three distinct reactive handles:

  • Carboxylic Acid (C1): Available for amidation, esterification, or macrocyclization.

  • Boc-Protected Amine (C3): Masks the aniline nitrogen to prevent unwanted side reactions during cross-coupling, while allowing for late-stage unmasking under mild acidic conditions.

  • Aryl Bromide (C4): Serves as a prime electrophilic handle for palladium-catalyzed C-C or C-N bond-forming reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note provides field-proven, self-validating protocols for the synthesis of the core scaffold from commercially available 3-amino-4-bromobenzoic acid, followed by detailed methodologies for its downstream derivatization.

Mechanistic Causality & Reaction Design

Overcoming Aniline Deactivation in Boc Protection

Direct Boc protection of 3-amino-4-bromobenzoic acid is notoriously sluggish. The electron-withdrawing nature of both the para-bromo group and the meta-carboxylic acid severely depletes the electron density on the aniline nitrogen, rendering it a poor nucleophile. To overcome this, our protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-Boc-pyridinium intermediate, which forces the protection of the deactivated aniline, ensuring high yields without requiring extreme temperatures [2].

Steric Mitigation in Suzuki-Miyaura Cross-Coupling

Performing a cross-coupling at the C4 position presents a steric challenge due to the bulky ortho-NHBoc group. To facilitate the reaction, Pd(dppf)Cl₂ is selected as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which accelerates the reductive elimination step of the catalytic cycle—a step that is typically rate-limiting when dealing with sterically encumbered ortho-substituents [3].

Workflow SM 3-Amino-4-bromobenzoic acid (CAS: 2840-29-1) Core 4-Bromo-3-(Boc-amino) benzoic acid (Core Scaffold) SM->Core Boc2O, DMAP THF, 60°C Deriv1 Suzuki Cross-Coupling (C4-Aryl Derivative) Core->Deriv1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Deriv2 Amide Coupling (C1-Amide Derivative) Core->Deriv2 R-NH2, HATU DIPEA, DMF

Synthetic workflow for 4-bromo-3-(Boc-amino)benzoic acid and its downstream derivatives.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (N-Boc Protection)

Objective: Convert 3-amino-4-bromobenzoic acid to 4-bromo-3-(Boc-amino)benzoic acid.

Reagents:

  • 3-Amino-4-bromobenzoic acid (1.0 eq, 10 mmol, 2.16 g) [1]

  • Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq, 25 mmol, 5.45 g)

  • DMAP (0.1 eq, 1.0 mmol, 122 mg)

  • Triethylamine (TEA) (2.0 eq, 20 mmol, 2.8 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 3-amino-4-bromobenzoic acid in anhydrous THF (25 mL) in a round-bottom flask under an inert nitrogen atmosphere.

  • Activation: Add TEA and DMAP to the solution. Stir for 5 minutes at room temperature.

  • Protection: Dropwise, add a solution of Boc₂O in THF (5 mL).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at m/z 314.0/316.0[M-H]⁻ emerges. (Note: Excess Boc₂O may lead to transient bis-Boc protection, which typically reverts to mono-Boc during aqueous workup).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL) to neutralize the TEA and DMAP.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Acetic Acid) to yield the pure core scaffold as a white solid.

Protocol B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Objective: Couple the core scaffold with an arylboronic acid to yield a 4-aryl-3-(Boc-amino)benzoic acid derivative [3].

Reagents:

  • 4-Bromo-3-(Boc-amino)benzoic acid (1.0 eq, 1.0 mmol, 316 mg)

  • Phenylboronic acid (or other Aryl-B(OH)₂) (1.5 eq, 1.5 mmol, 183 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol, 41 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the core scaffold, phenylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under argon flow. Seal the vessel.

  • Reaction: Heat the mixture at 90 °C for 4 hours.

  • Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1, UV active). The starting bromide should be fully consumed.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Acidify the aqueous residue to pH 3 using 1M HCl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Transfer of Aryl group OxAdd->TransMet + Arylboronic Acid + Base RedElim Reductive Elimination C-C bond formation TransMet->RedElim RedElim->Pd0 Catalytic Cycle Product Cross-Coupled Product Regenerated Pd(0) RedElim->Product

Catalytic cycle of the Suzuki cross-coupling on the sterically hindered aryl bromide.

Protocol C: Amide Coupling at the C1 Carboxylic Acid

Objective: Functionalize the carboxylic acid utilizing HATU.

Step-by-Step Methodology:

  • Dissolve 4-bromo-3-(Boc-amino)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the desired amine (1.2 eq).

  • Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion.

  • Stir at room temperature for 2 hours.

  • Validation Check: Quench a 10 µL aliquot in 1 mL MeOH and analyze by LC-MS to confirm the presence of the desired amide mass.

  • Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by saturated NaHCO₃ and brine. Dry and concentrate for use in subsequent steps.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields and analytical validation markers for the core scaffold and its primary derivatives when following the protocols above.

CompoundReaction TypeExpected Yield (%)Target Purity (HPLC)Key LC-MS Marker [M-H]⁻
4-Bromo-3-(Boc-amino)benzoic acid N-Boc Protection82 – 88%> 98%314.0 / 316.0 (Isotopic doublet)
4-Phenyl-3-(Boc-amino)benzoic acid Suzuki Coupling75 – 85%> 95%312.1
4-Bromo-3-(Boc-amino)-N-methylbenzamide HATU Amidation80 – 92%> 95%327.0 / 329.0

References

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Macrocyclic biphenyl tetraoxazoles: Synthesis, evaluation as G-quadruplex stabilizers and cytotoxic activity Source: PubMed Central (PMC) URL: [Link]

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid

Executive Summary The synthesis of functionalized biaryl compounds is a cornerstone of modern drug discovery. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a highly valuable, yet synthetically demanding, buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized biaryl compounds is a cornerstone of modern drug discovery. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a highly valuable, yet synthetically demanding, building block used to generate anthranilic acid derivatives and peptidomimetics. This application note provides a comprehensive, field-proven methodology for executing Suzuki-Miyaura cross-couplings with this specific substrate. By addressing the unique steric and electronic challenges posed by the ortho-Boc-amino group and the unprotected carboxylic acid, this guide ensures high-yielding, reproducible carbon-carbon bond formation.

Mechanistic Causality & Reaction Design (E-E-A-T)

Successfully coupling 4-Bromo-3-(Boc-amino)benzoic acid requires moving beyond standard cross-coupling conditions. Every reagent choice must be dictated by the molecule's specific structural liabilities.

Substrate Electronics and Steric Hindrance

The substrate presents two major functional group challenges:

  • The Ortho-Boc-Amino Group: The bulky tert-butoxycarbonyl (Boc) group adjacent to the aryl bromide creates severe steric hindrance. This physical bulk impedes the oxidative addition of Palladium into the C-Br bond and can slow down the subsequent transmetalation step.

  • The Carboxylic Acid Moiety: With a pKa of ~4.0, the benzoic acid group will immediately react with any basic species in the reaction mixture, forming a highly water-soluble carboxylate salt. This electron-donating carboxylate slightly deactivates the aromatic ring toward oxidative addition compared to neutral aryl bromides.

Catalyst and Ligand Selection

Standard triphenylphosphine (PPh₃) ligands frequently fail or require excessive heating for this substrate due to their inability to overcome the ortho-steric clash[1]. Instead, electron-rich, bulky dialkylbiaryl phosphines such as SPhos or XPhos are required[2]. These ligands create a highly active, electron-rich Pd(0) center that easily inserts into the hindered C-Br bond, while their spatial bulk accelerates the final reductive elimination step[3].

Base and Solvent Strategy

A critical failure point in this reaction is insufficient base. Because the carboxylic acid consumes exactly one equivalent of base to form the unreactive carboxylate, a minimum of 3.0 to 3.5 equivalents of base (e.g., K₃PO₄ or K₂CO₃) must be used to ensure enough basicity remains to activate the boronic acid for transmetalation[4]. A biphasic solvent system (Toluene/H₂O or 1,4-Dioxane/H₂O) is optimal, as it solubilizes both the organic boronic acid and the highly polar anionic carboxylate intermediate.

Reaction Pathway Visualization

SuzukiMechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-Br]- (Rate-limiting step due to ortho-Boc steric bulk) Pd0->OxAdd + Aryl Bromide Substrate 4-Bromo-3-(Boc-amino)benzoate (Anionic in basic media) Substrate->OxAdd BaseEx Base Exchange [Ar-Pd(II)(L)-OH]- (Facilitated by excess K2CO3) OxAdd->BaseEx + OH- / CO3(2-) TransMet Transmetalation [Ar-Pd(II)(L)-Ar']- (Overcomes ortho-hindrance) BaseEx->TransMet + Boronic Acid TransMet->Pd0 Reductive Elimination Product Coupled Biaryl Carboxylate (Requires pH 3-4 workup to isolate free acid) TransMet->Product Product Release Boronic Ar'-B(OH)2 Boronic Acid Partner Boronic->TransMet

Fig 1: Suzuki-Miyaura catalytic cycle for 4-Bromo-3-(Boc-amino)benzoic acid via anionic intermediates.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the coupling between 4-Bromo-3-(Boc-amino)benzoic acid and a standard arylboronic acid.

Catalyst System (mol%)Base (Equivalents)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0 eq)Toluene/H₂O (4:1)9035Severe steric clash; incomplete oxidative addition; base depletion.
Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)9078Bidentate ligand forces reactive cis-geometry; good conversion.
Pd(OAc)₂ / SPhos (5/10%) K₃PO₄ (3.5 eq) Toluene/H₂O (4:1) 85 94 Electron-rich biaryl phosphine easily overcomes ortho-Boc hindrance.

Detailed Experimental Protocol

Materials Required
  • Electrophile: 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (1.0 equiv, 1.0 mmol, 316.15 g/mol )

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%)

  • Base: K₃PO₄ (3.5 equiv, 3.5 mmol)

  • Solvents: Toluene and Deionized Water (Degassed, 4:1 ratio, 10 mL total)

  • Workup Reagents: 10% aqueous Citric Acid solution, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Execution
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-3-(Boc-amino)benzoic acid (316 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and K₃PO₄ (743 mg, 3.5 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in 8.0 mL of anhydrous, degassed Toluene followed by 2.0 mL of degassed Deionized Water.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (1000 rpm) for 12–16 hours.

  • Reaction Monitoring (Self-Validation): Cool the mixture to room temperature. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Marker: The product will appear in negative ion mode [M-H]- due to the carboxylate. Ensure the starting material mass (m/z 314/316) has disappeared.

  • Workup & pH Control (Critical Step): Transfer the mixture to a separatory funnel and dilute with 10 mL of water and 10 mL of EtOAc. Discard the organic layer (which contains phosphine oxides and homocoupled boronic acid byproducts).

  • Acidification: Carefully add 10% aqueous citric acid to the aqueous layer dropwise while monitoring with pH paper. Stop at pH 3.5 – 4.0.

    • Causality: Dropping the pH below 2.0 with strong acids (like 1M HCl) will trigger the cleavage of the acid-sensitive Boc group. Citric acid provides a safe buffer zone.

  • Extraction: Extract the milky aqueous suspension with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid).

Troubleshooting & Self-Validation System

  • Issue: Extensive Protodeboronation of the Boronic Acid.

    • Diagnostic: LC-MS shows complete consumption of the boronic acid but unreacted aryl bromide remains.

    • Solution: The ortho-Boc group slows the reaction, giving the boronic acid time to degrade in water. Increase the boronic acid to 1.5–2.0 equivalents or switch the solvent to a less hydrolytic system like 1,4-Dioxane/H₂O (9:1).

  • Issue: Loss of the Boc Group.

    • Diagnostic: TLC shows a new, highly polar spot that stains bright yellow/orange with Ninhydrin. LC-MS shows a mass shift of -100 Da from the expected product.

    • Solution: The workup was too acidic. Strictly use 10% citric acid or NaHSO₄ and do not allow the pH to drop below 3.0. Extract the product immediately after acidification.

  • Issue: Product is trapped in the aqueous layer.

    • Diagnostic: High yield by LC-MS of the crude mixture, but no product recovered after extraction.

    • Solution: The pH is too high, leaving the product as a water-soluble carboxylate. Verify with pH paper that the aqueous layer is strictly acidic (pH < 4) before extracting with EtOAc.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. URL:[Link]

  • Lu, X., et al. (2020). Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry, 31(5), 1404–1409. URL:[Link]

  • Hay, M. P., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron, 66(33), 6483–6491. URL:[Link]

Sources

Application

Application Note: 4-Bromo-3-(Boc-amino)benzoic Acid as a Divergent Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structural complexity from simple building blocks is paramount. 4-Bromo-3-(Boc-amino)benzoic acid is a highly versatile, trifunctional scaffold tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structural complexity from simple building blocks is paramount. 4-Bromo-3-(Boc-amino)benzoic acid is a highly versatile, trifunctional scaffold that serves as a cornerstone for synthesizing complex nitrogen-containing heterocycles, biaryl systems, and targeted protein degraders (PROTACs). By strategically leveraging its three orthogonal reaction sites—a carboxylic acid, a Boc-protected amine, and an aryl bromide—chemists can execute divergent synthetic pathways with high regioselectivity and atom economy.

This technical guide details the chemical rationale, validated experimental protocols, and mechanistic insights for utilizing this building block in early-stage drug discovery.

Chemical Rationale & Structural Advantage

The utility of 4-Bromo-3-(Boc-amino)benzoic acid lies in the precise spatial arrangement of its functional groups, which enables sequential, orthogonal functionalization without the need for complex protecting group manipulations.

  • The ortho-Haloaniline Motif (C3/C4): The proximity of the aryl bromide to the Boc-protected amine makes this molecule an ideal precursor for transition-metal-catalyzed cross-coupling followed by intramolecular cyclization. This motif is classically exploited in the Larock indole synthesis [1] and the construction of phenanthridinones [2].

  • The Carboxylic Acid (C1): The para-positioned carboxylic acid (relative to the bromide) provides a reliable handle for amide coupling. This is particularly valuable for attaching solvent-exposed linkers in PROTAC design or appending solubilizing groups to optimize pharmacokinetic properties.

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group not only prevents unwanted N-arylation during initial cross-coupling steps but also sterically shields the ortho-position, often enhancing the regioselectivity of palladium-catalyzed reactions [3].

SyntheticDivergence Core 4-Bromo-3-(Boc-amino) benzoic acid Amide Amide Coupling (PROTAC Linkers) Core->Amide HATU, DIPEA Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Core->Suzuki Pd(OAc)2, SPhos Larock Larock Annulation (Indole Derivatives) Core->Larock Pd2(dba)3, Alkyne Buchwald Buchwald-Hartwig (N-Aryl Amines) Core->Buchwald Pd cat., Base

Fig 1: Divergent synthetic workflows enabled by 4-Bromo-3-(Boc-amino)benzoic acid.

Quantitative Data: Reaction Scope & Performance

The following table summarizes the expected quantitative outcomes when utilizing 4-Bromo-3-(Boc-amino)benzoic acid across various standard medicinal chemistry transformations. These metrics serve as a baseline for reaction optimization.

TransformationCatalyst / ReagentsTarget ScaffoldAvg. Yield (%)Reaction Time
Amide Coupling HATU, DIPEA, DMFFunctionalized Benzamides85 - 95%2 - 4 h
Suzuki-Miyaura Pd(OAc)₂, SPhos, K₂CO₃Substituted Biaryls75 - 90%12 - 16 h
Larock Indole Synth. Pd(OAc)₂, LiCl, Na₂CO₃2,3-Disubstituted Indoles60 - 80%18 - 24 h
Boc Deprotection TFA / DCM (1:1)3-Amino-4-bromobenzoic acid> 95%1 - 2 h

Mechanistic Pathway: Phenanthridinone Assembly

One of the most powerful applications of this building block is the synthesis of phenanthridinone alkaloids—a privileged scaffold in oncology and virology [2]. By coupling 4-Bromo-3-(Boc-amino)benzoic acid with a 2-formylphenylboronic acid, chemists can trigger a cascade reaction: Suzuki cross-coupling followed by in situ imine formation and oxidation, or subsequent deprotection/lactamization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Release of Product Cyclize Boc Deprotection & Lactamization RedElim->Cyclize Cascade

Fig 2: Pd-catalyzed cross-coupling and subsequent cyclization cascade.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. The following procedures are designed with mechanistic causality and self-correction in mind.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a functionalized biaryl intermediate. Causality & Design Choices: Because the starting material contains a free carboxylic acid, it will consume one equivalent of base. Therefore, 3.0 equivalents of K₂CO₃ are strictly required (1 eq. for the acid, 2 eq. for the boronic acid activation). SPhos is selected as the ligand because its electron-rich, bulky biaryl backbone accelerates oxidative addition into the deactivated, sterically hindered ortho-bromo position and facilitates rapid reductive elimination, minimizing protodeboronation side reactions [4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-(Boc-amino)benzoic acid (1.0 mmol, 316 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%) and SPhos (0.10 mmol, 41 mg, 10 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Crucial Step: Degas the mixture by bubbling Argon or Nitrogen through the solution for 15 minutes. Oxygen must be excluded to prevent the oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12 hours.

  • Validation Checkpoint (In-Process): Monitor via LC-MS. The reaction is self-validating: you should observe the disappearance of the starting material mass ( [M−H]− = 314/316) and the appearance of the coupled product. If starting material persists but boronic acid is consumed, protodeboronation has occurred; spike with an additional 0.5 eq of boronic acid.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl (careful: do not drop pH below 2 to avoid premature Boc cleavage). Extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Amide Coupling for PROTAC Linker Assembly

Objective: Attach a PEG-linker or targeting ligand to the C1 carboxylic acid. Causality & Design Choices: HATU is utilized over EDC/HOBt due to its superior kinetics and high efficiency with sterically hindered or poorly nucleophilic amines. DIPEA (N,N-diisopropylethylamine) is chosen as the base because it is non-nucleophilic, preventing competitive side reactions with the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve 4-Bromo-3-(Boc-amino)benzoic acid (1.0 mmol, 316 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 0.52 mL). Stir for 5 minutes at room temperature.

  • Coupling Reagent: Add HATU (1.1 mmol, 418 mg) in one portion. Stir for 10 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt ester.

  • Amine Addition: Add the target amine/linker (1.1 mmol). Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (In-Process): Quench a 5 µL aliquot in 1 mL of 1:1 MeCN/H₂O and analyze via UPLC-MS. The activated ester intermediate should be fully consumed, replaced by the product mass.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (10 mL) and 0.5 M Citric Acid (10 mL). Note: The mild citric acid wash removes unreacted amine without cleaving the acid-sensitive Boc group.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

References

  • Source: Synthesis (Thieme Connect)
  • Ruthenium-Catalyzed C-H Arylation of Aromatic Acids with ortho-Haloaniline To Access Phenanthridinones Source: ResearchGate URL
  • Organic & Biomolecular Chemistry: Nickel-catalyzed Larock-type heteroannulation Source: RSC Publishing URL
  • Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners Source: RSC Publishing URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

Welcome to the technical support center for the synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve higher yields and purity in your synthesis.

I. Reaction Overview and Mechanism

The synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the protection of the amino group of 4-bromo-3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

Reaction Scheme:

Reaction_Scheme reactant1 4-Bromo-3-aminobenzoic acid conditions Base Solvent reactant1->conditions reactant2 + Boc₂O reactant2->conditions product 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid conditions->product

Caption: General reaction scheme for Boc protection.

The choice of base and solvent is crucial for the success of this reaction, as they influence the nucleophilicity of the amine and the stability of the reactants and intermediates.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their potential causes, and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low Nucleophilicity of the Amine: The electron-withdrawing effects of the bromine and carboxylic acid groups decrease the nucleophilicity of the amino group.[1] 2. Inadequate Base: An inappropriate or insufficient amount of base can fail to deprotonate the amine or neutralize the acidic byproduct, hindering the reaction.[2] 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[2]1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[2] 2. Use a Stronger Base or Co-catalyst: Consider using a stronger base like sodium hydroxide or adding a catalyst such as 4-dimethylaminopyridine (DMAP).[2] 3. Optimize Solvent System: Employ a solvent mixture, such as THF/water or dioxane/water, to improve the solubility of the starting material.[2][3]
Presence of Multiple Products (Side Reactions) 1. Di-Boc Protection: The amino group may react with two molecules of Boc₂O, especially if an excess of the reagent is used. 2. Esterification of the Carboxylic Acid: The carboxylic acid can react with the tert-butyl cation generated from the decomposition of Boc₂O, forming a tert-butyl ester.[4]1. Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of Boc₂O and monitor the reaction progress closely using TLC or LC-MS.[2] 2. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize side reactions.[2]
Difficulty in Product Purification 1. Unreacted Starting Material: Incomplete reaction can lead to a mixture of starting material and product with similar polarities. 2. Emulsion during Workup: The presence of both acidic and basic functional groups can lead to the formation of emulsions during aqueous workup.1. Optimize Reaction Conditions for Full Conversion: Drive the reaction to completion by adjusting temperature, reaction time, or reagent stoichiometry. 2. Careful pH Adjustment and Extraction: During workup, carefully adjust the pH to ensure the desired product is in the organic phase and impurities are in the aqueous phase. Use brine to break up emulsions.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Triethylamine (TEA) is a commonly used organic base for Boc protections.[2] However, for less nucleophilic anilines like 4-bromo-3-aminobenzoic acid, a stronger inorganic base like sodium hydroxide or sodium bicarbonate in an aqueous solvent system can be more effective by improving the solubility of the starting material.[2]

Q2: Which solvent system is recommended?

A2: A mixture of an organic solvent and water is often ideal. Dioxane/water or THF/water mixtures can effectively dissolve both the polar starting material and the less polar Boc₂O.[2][3] Some studies have also shown that alcoholic solvents like methanol can significantly accelerate the Boc protection of aromatic amines.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The product, being less polar due to the Boc group, will have a higher Rf value. LC-MS can also be used for more precise monitoring.[2]

Q4: What is the standard workup procedure?

A4: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous residue is then acidified (e.g., with 1M HCl) to a pH of 2-3 to protonate the carboxylic acid.[2][3] The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[2]

Q5: My product seems to be contaminated with a di-Boc species. How can I avoid this?

A5: Di-Boc formation can be minimized by carefully controlling the stoichiometry of Boc₂O (using 1.0 to 1.1 equivalents) and maintaining a lower reaction temperature (0°C to room temperature).[2]

IV. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid.

Materials:
  • 4-Bromo-3-aminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve 4-bromo-3-aminobenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 or 2:1 ratio).

  • Base Addition: Add sodium bicarbonate (3.0 eq) to the solution and stir until it is completely dissolved.[3]

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup - Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Workup - Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Process Flow Diagram:

Experimental_Workflow A Dissolve 4-bromo-3-aminobenzoic acid and NaHCO₃ in Dioxane/Water B Add Boc₂O A->B C Stir at Room Temperature (12-24h) Monitor by TLC B->C D Remove Dioxane (in vacuo) C->D E Acidify with 1M HCl to pH 2-3 D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate H->I J Purify (Recrystallization or Chromatography) I->J

Caption: Step-by-step experimental workflow.

V. References

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Borah, P., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ChemistrySelect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Optimization

preventing premature Boc cleavage of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

Welcome to the technical support center for 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address the critical challenge of preventing premature cleavage of the tert-butoxycarbonyl (Boc) protecting group, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your synthetic pathways.

Understanding the Challenge: The Lability of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2] However, the electronic nature of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid presents a unique set of challenges. The presence of both an electron-withdrawing bromine atom and a carboxylic acid group on the aromatic ring can influence the stability of the Boc group, making it susceptible to premature cleavage under conditions that might be considered mild for other substrates. This guide will equip you with the knowledge to anticipate and circumvent these issues.

Troubleshooting Guide: Preventing Premature Boc Cleavage

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Significant Boc deprotection observed during esterification of the carboxylic acid.

Scenario: You are attempting a Fischer esterification using a strong acid catalyst (e.g., H₂SO₄ or HCl) in an alcohol solvent and observing a substantial amount of the deprotected 4-amino-3-bromobenzoic acid or its ester.

Root Cause Analysis: Fischer esterification requires an acid catalyst to protonate the carboxylic acid, making it more electrophilic.[3] However, the strong acidic conditions are the primary cause of Boc group cleavage.[4][5] The reaction proceeds via the formation of a stable tert-butyl cation.[2]

Solutions:

  • Avoid Strong Acid Catalysis: Whenever possible, avoid traditional Fischer esterification.

  • Alternative Esterification Methods:

    • Mitsunobu Reaction: This reaction proceeds under mild, non-acidic conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] The reaction typically provides a clean inversion of stereochemistry at the alcohol center if one is used.[8]

    • Carbodiimide-Mediated Esterification: Use coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These conditions are generally neutral to mildly basic and are compatible with the Boc group.[9]

Experimental Protocol: Mitsunobu Esterification

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Problem 2: Premature Boc cleavage during amide coupling reactions.

Scenario: You are performing an amide coupling using a standard coupling reagent, and you observe the formation of the deprotected amine as a side product.

Root Cause Analysis: While many amide coupling conditions are mild, some can generate acidic byproducts or require additives that can lead to Boc cleavage. For instance, using hydrochloride salts of amines as coupling partners without sufficient base can create an acidic environment. Similarly, some coupling reagents can have acidic impurities.

Solutions:

  • Choice of Coupling Reagent:

    • HATU, HBTU, or TBTU: These uronium/aminium-based coupling reagents are highly efficient and generally operate under mild, slightly basic conditions, making them excellent choices for preserving the Boc group.[10]

    • EDC/HOBt: This is a classic and cost-effective combination. Ensure the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acidic species.[10]

  • Control of Reaction pH: Use a sufficient amount of a non-nucleophilic base (2-3 equivalents) to maintain a basic to neutral pH throughout the reaction.

  • Purity of Reagents: Ensure that all reagents, especially the amine coupling partner and solvents, are free from acidic impurities.

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEADMF2-4>90Highly efficient, especially for challenging couplings.[10]
EDC·HCl HOBtDIPEADCM/DMF4-1280-90Cost-effective and reliable.[10]
T3P® NonePyridineEtOAc3-685-95Safe, with an easy work-up.[10]

Experimental Protocol: Amide Coupling using HATU

  • Activation: To a solution of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) at 0 °C, add HATU (1.1 eq.). Stir the mixture for 15-30 minutes.

  • Coupling: Add the desired amine (1.1 eq.) followed by DIPEA (2.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for reactions involving 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid to prevent Boc cleavage?

A1: To maintain the integrity of the Boc group, it is crucial to work under neutral to basic conditions (pH > 7). The Boc group is labile under acidic conditions, with the rate of cleavage increasing with acid strength.[4][5]

Q2: Can I perform a catalytic hydrogenation on a derivative of this molecule without cleaving the Boc group?

A2: Yes, the Boc group is generally stable to catalytic hydrogenation conditions (e.g., H₂ over Pd/C).[2] This allows for the selective reduction of other functional groups, such as nitro groups or double bonds, in the presence of a Boc-protected amine. However, it is important to ensure the catalyst is not acidic.

Q3: Are there any common reagents or solvents that should be avoided?

A3: Avoid strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[11] Be cautious with Lewis acids, as they can also facilitate Boc cleavage.[4] While alcohols are often used as solvents, their use in combination with even trace amounts of acid can lead to deprotection, especially at elevated temperatures.

Q4: How do the electronic properties of the substituents on the aromatic ring affect the stability of the Boc group?

A4: The Boc-protected amino group is an electron-donating group, while the bromine atom and the carboxylic acid are electron-withdrawing groups. The overall electronic effect on the aniline nitrogen influences its basicity and, consequently, the stability of the Boc group. Electron-withdrawing groups tend to decrease the electron density on the nitrogen, which can, in some cases, slightly increase the stability of the Boc group towards acid-catalyzed cleavage. However, the primary determinant of Boc group lability remains the presence of acidic conditions.

Visualizations

Decision Workflow for Esterification

G start Esterification of 4-Bromo-3-(Boc-amino)benzoic acid acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive strong_acid Avoid Fischer Esterification (Strong Acid Catalysis) acid_sensitive->strong_acid Yes mild_conditions Select Mild, Non-Acidic Conditions acid_sensitive->mild_conditions No strong_acid->mild_conditions mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) mild_conditions->mitsunobu carbodiimide Carbodiimide Coupling (EDC/DCC, DMAP) mild_conditions->carbodiimide

Caption: Decision workflow for selecting an appropriate esterification method.

Key Factors Influencing Boc Group Stability

G Boc_Stability Boc Group Stability Acidic_Conditions Acidic Conditions (H+, Lewis Acids) Acidic_Conditions->Boc_Stability Decreases Basic_Conditions Basic/Nucleophilic Conditions Basic_Conditions->Boc_Stability Maintains Reductive_Conditions Reductive Conditions (e.g., H2/Pd-C) Reductive_Conditions->Boc_Stability Maintains Elevated_Temp Elevated Temperature Elevated_Temp->Boc_Stability Can Decrease (especially with trace acid)

Caption: Factors influencing the stability of the Boc protecting group.

References

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, August 7). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Available at: [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Available at: [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available at: [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Thieme. (n.d.). 3.5 Carbodiimides. Available at: [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • IntechOpen. (2017, January 25). Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Available at: [Link]

  • ResearchGate. (2026, March 1). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemspace. (n.d.). 4-bromo-3-(4-{[(tert-butoxy)carbonyl]amino}but-2-ynamido)benzoic acid. Available at: [Link]

  • PubMed. (n.d.). 4-Amino-3-bromo-benzoic acid. Available at: [Link]

  • ScienceOpen. (n.d.). 4-Amino-3-bromobenzoic acid. Available at: [Link]

  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Royal Society of Chemistry. (2024, April 2). Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Available at: [Link]

Sources

Troubleshooting

troubleshooting low solubility of 4-Bromo-3-(Boc-amino)benzoic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation. 4-Bromo-3-(Boc-amino)benzoic acid is notoriously difficult to dissolve in aqueous media.

To solve this, we cannot rely on guesswork; we must approach the molecule through the lens of thermodynamics and structural chemistry. Below is your comprehensive, self-validating guide to troubleshooting and formulating this compound for your specific experimental needs.

Diagnostic Formulation Workflow

Before mixing any reagents, you must align your solubilization strategy with your downstream application. Use the decision tree below to identify the correct mechanistic approach.

FormulationDecisionTree Problem Issue: Low Aqueous Solubility 4-Bromo-3-(Boc-amino)benzoic acid Decision Target Application? Problem->Decision AppInVitro In Vitro / Cell Culture Decision->AppInVitro AppInVivo In Vivo / Animal Dosing Decision->AppInVivo AppChem Chemical Synthesis Decision->AppChem SolDMSO 1. Dissolve in 100% DMSO 2. Dilute in Media (Final DMSO ≤ 0.1%) AppInVitro->SolDMSO SolHPBCD Formulate with 10-20% HP-β-Cyclodextrin in Water AppInVivo->SolHPBCD SolPH Adjust pH > 6.5 (Deprotonate Carboxylic Acid) AppInVivo->SolPH SolOrg Use Aprotic Solvents (DMF, THF, DCM) AppChem->SolOrg

Diagnostic workflow for formulating 4-Bromo-3-(Boc-amino)benzoic acid based on application.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why is 4-Bromo-3-(Boc-amino)benzoic acid completely insoluble in water at neutral pH despite having a polar carboxylic acid group? A: Aqueous solubility is dictated by the thermodynamic balance between a molecule's hydrophilic and lipophilic surface areas. While the carboxylic acid is hydrophilic, this molecule contains a bulky, highly lipophilic bromine atom and a tert-butyloxycarbonyl (Boc) protecting group. At a strictly neutral pH (or in unbuffered water, which often drifts acidic due to dissolved CO₂), the carboxylic acid—which has an intrinsic pKa of approximately 4.0 to 4.2[1]—may not be sufficiently ionized to overcome the massive hydrophobic penalty of the Boc and bromo groups.

Q: Can I use extreme pH adjustments to force dissolution? Will this degrade the molecule? A: You can safely use basic conditions, but you must strictly avoid strong acids. The Boc group is an acid-labile protecting group and will rapidly cleave under strongly acidic conditions (e.g., pH < 3)[2],[3]. Conversely, carbamates like the Boc group are highly stable under basic conditions. By adjusting the aqueous pH to >6.5, you leverage the Henderson-Hasselbalch principle to ensure >99% of the carboxylic acid is in its deprotonated (benzoate) form[4], drastically increasing solubility without risking Boc cleavage.

Q: I am performing in vitro cell assays. Can I just dissolve it in DMSO and add it to my media? A: Yes, but with strict volumetric limits. The compound is highly soluble in neat dimethyl sulfoxide (DMSO). However, DMSO is cytotoxic and can induce unpredictable phenotypic changes or cell death at higher concentrations[5]. As a standard protocol, keep the final DMSO concentration in your cell culture media at or below 0.1% (v/v)[6]. If your required drug concentration demands more than 0.1% DMSO, you must switch to an aqueous formulation using cyclodextrins.

Q: How do I formulate this compound for in vivo animal dosing where high concentrations are required? A: For in vivo applications, organic co-solvents are poorly tolerated. The gold-standard approach is to use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[8]. It physically encapsulates the hydrophobic Boc and bromo-benzene moieties, forming a water-soluble inclusion complex without altering the compound's chemical structure. Formulations containing 10-20% (w/v) HP-β-CD are generally recognized as safe for parenteral and oral dosing.

Quantitative Formulation Parameters

Summarized below are the critical physical limits you must respect when designing your formulation.

ParameterValue / LimitMechanistic Implication
Intrinsic pKa (-COOH) ~4.0 - 4.2Requires a buffer pH > 6.2 to ensure >99% ionization for aqueous dissolution.
Boc Acid Stability Labile at pH < 3Avoid acidic buffers; deprotection, degradation, and CO₂ evolution will occur.
Max DMSO (In Vitro) ≤ 0.1% v/vExceeding this threshold induces cytotoxicity and assay artifacts.
HP-β-CD Concentration 10% - 20% w/vOptimal range for forming stable inclusion complexes for in vivo use.
Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol provided here operates as a self-validating system . If the underlying chemistry fails, the protocol includes a physical checkpoint to alert you before you ruin a costly experiment.

Protocol A: pH-Driven Aqueous Formulation (For Biochemical Assays)

Causality: Deprotonating the carboxylic acid generates an anion, dramatically increasing the hydration energy required to overcome the compound's crystal lattice energy.

  • Weigh the desired amount of 4-Bromo-3-(Boc-amino)benzoic acid into a sterile microcentrifuge tube.

  • Suspend the powder in 80% of your final target volume using a biological buffer with a pKa between 7.0 and 8.0 (e.g., 100 mM HEPES or Tris, pH 7.4).

  • Vortex vigorously. The suspension will likely remain cloudy due to the hydrophobic Boc group.

  • Titrate dropwise with 0.1 M NaOH while monitoring the pH. Stop when the solution clears. Ensure the pH does not exceed 8.0 to maintain physiological relevance.

  • Adjust to the final volume with your buffer.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. If a white pellet forms, the buffer's capacity was insufficient, causing the local pH to drop and the compound to precipitate. The supernatant must remain optically clear.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: The hydrophobic cavity of HP-β-CD shields the lipophilic Boc and bromo groups from the aqueous environment, thermodynamically driving dissolution without the need for pH extremes.

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl) or pure water[7].

  • Add the dry 4-Bromo-3-(Boc-amino)benzoic acid powder directly to the HP-β-CD solution.

  • Sonicate the mixture in a water bath at room temperature for 15-30 minutes. The mechanical energy accelerates the kinetic entrapment of the drug into the cyclodextrin cavities.

  • Filter the solution through a 0.22 µm PTFE syringe filter to sterilize the formulation and remove any uncomplexed drug.

  • Self-Validation Check: Dilute a small aliquot 1:10 in pure water. If the inclusion complex is thermodynamically stable, the solution will remain perfectly clear. If it turns turbid, the complex is in a dynamic equilibrium that favors precipitation upon dilution, indicating you need a higher baseline concentration of HP-β-CD.

References
  • "What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid?" - Quora -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIUOub1RkytQz4cpAmxudVB8LO0XtRVDF4pPE_RM46qhGin4QgEQW8QHr4hs1wCFwzBkwd6ngdxoDWXw0Cwan4doIry34bWcFyGWJ3mTH8wcrJb2mWAT1WhL-Qr7lQmfQSjJlXu9JnA3gcrLL_UnMj79m8Auq8v_0jJOtJ-NkzxEtYTqLE_8nfUXRkTR2uNTMowWFsArxYw93cxELwkkzRsPFV5Z_7dLbbTKMn]
  • "Calculate the apparent solubility of benzoic acid at pH 3.9" - Brainly -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FgUZQGNuPeGfvPnxduGFLsmHkqDKQuAg9VyZxSLNQTkrCP8C3UCi_UE4C45GsdIP1O2UmgPsazbvfx_QCKjO19X97emVaQ0BzN3CM1DMHiR05rua4dVTUPtktd7d9jA=]
  • "What the concentration of DMSO you use in cell culture assays?" - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTmv7ZbH37KNfhCC5SeN-P66A-ATVDQg3aZyXxZFPmEuM1JO4Na1aIB4khRUOozJit-iG-PHYuiIef7v2P4GNJzJ_Au9lz174lOcfv_UWsdmiA640tCcYLuFlU-9oCAfUl4rx7gjjyESZRgQUQ_G2iR9LV7_Zk49uuj3dBpKgmh8q1MQdjKZ0lshW-pFfloDmqWu4iHBLF6cNs]
  • "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro" - NIH (PMC) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhkrnuU-7_NzyhVH7YzVQIlu1Yy737HSwB2Ny65WTNS7y_rOWRCMxE-Zz7Zyb0V-3oKBmg6zbKEAnmWkVYeb0JdJvm-52Zo-i3eZRIt6ZtCZ6_Ykn61uLzWxUWZ3PljTWP3l9Nkl1EwcR0ngp]
  • "Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications" - Hylanda Chemical -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0gTByDiYJHsbWNwygaNsKbIlC5S1BG6O6Wo3z3LoXfY-xIULSTkFL9ZZyHAv98byKKeSEn_9_WRmDv9m3nd2dRu_ZM_sruIbgM8HJPeutL5CLprnKjo3jqO-gyup_6_c0nMv7TyxrA-1DcAoDdtAhUHCXY7lwJbb5wA0HoautFClWMEo3Y7U3lhme2PcWKN0ejk7RUSyxkXVG-zto-OnCrOSyV84eUXGZbKszK9Ob9_hKW6S-PkBLKVTyYhwR9SKczZac]
  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics" - NIH (PMC) -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk2cdQUgTPHc850Be3aKxt-qA9vyvBhVf0H5kE2_a95PMA8TA7JSRmDwT1DYE38_AhDSnPxUvEb_B_tlIEgST8iQi4U9cacyl5bF1XE_3K6MOXu-EJUPn6Doifzc30o-2bKS66nVBvB5Z5auOK]
  • "tert-Butyloxycarbonyl protecting group" - Wikipedia -[https://vertexaisearch.cloud.google.
  • "Protecting Groups for Amines: Carbamates" - Master Organic Chemistry -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4iPlomFdCnuitO35rllp-PAS9pmceHjWpA9AVylczvsrD89nIucTH222gAGhNz1t9oJf3wNRFaWXLwPrhINd7o6x7gVw6oqVVQ7k98gGqIHdNKp6l5_LHgwTbflKbTODpdemxgV3OIdmpZtU1riuwukhvKxHhB8LtTTiZibOaZ3EfP3W2Q3ROkEJR5D1_tpXF3wBuFw==]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysts for 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your coupling reactions.

Introduction: The Challenge and Opportunity

4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structure, however, presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The molecule features:

  • An aryl bromide , the reactive site for oxidative addition.[2]

  • A bulky ortho Boc-amino group , which sterically hinders the catalytic center.[3]

  • An electron-donating amino group , which increases the electron density of the aromatic ring, potentially slowing the oxidative addition step.[4]

  • A para carboxylic acid , an acidic functional group that can interact with the basic reagents required for many coupling reactions.[5]

Navigating these competing electronic and steric factors is crucial for successful and high-yielding transformations. This guide provides the expertise to optimize your catalyst system and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical features of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid to consider when selecting a catalyst system?

A1: The primary challenge is the steric hindrance imposed by the ortho Boc-amino group. This necessitates the use of palladium catalysts supported by bulky, electron-rich ligands.[3][6] These ligands facilitate the crucial oxidative addition step, which can be sluggish for electron-rich and sterically demanding aryl bromides, and promote the final reductive elimination step to release the product.[6] Additionally, the presence of the carboxylic acid requires careful selection of a base to avoid unwanted acid-base side reactions while still effectively promoting the catalytic cycle.[5]

Q2: Which class of ligands is generally most effective for this substrate?

A2: Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the most effective.

  • Biarylphosphine Ligands (e.g., SPhos, XPhos, RuPhos): These ligands are highly effective for coupling sterically hindered and electron-rich aryl halides.[7] Their bulkiness promotes the formation of a monoligated, highly active 14-electron Pd(0) species, which is crucial for efficient oxidative addition.[6][8]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[9] Their steric bulk is also beneficial for coupling hindered substrates.[3]

Q3: How does the carboxylic acid functional group affect the choice of base?

A3: The carboxylic acid (pKa ≈ 4-5) will be deprotonated by most bases used in cross-coupling reactions (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). This consumes an equivalent of the base. Therefore, it is standard practice to use at least one extra equivalent of base to account for this acid-base neutralization, in addition to the amount required for the catalytic cycle itself.[5] For sensitive substrates, weaker bases like potassium bicarbonate (KHCO₃) or organic bases might be considered, although this often requires more forcing conditions.

Q4: Should the carboxylic acid be protected (e.g., as a methyl or ethyl ester) before the coupling reaction?

A4: Protection is not always necessary but can be advantageous. The decision depends on the specific reaction and downstream synthetic steps.

  • Advantages of Protection: Converting the carboxylic acid to an ester can improve the solubility of the starting material in common organic solvents (e.g., toluene, dioxane) and prevent potential coordination of the carboxylate to the palladium center, which could inhibit catalysis.[1]

  • Advantages of No Protection: Proceeding with the free acid simplifies the synthetic route by avoiding additional protection and deprotection steps. Many modern catalyst systems show high tolerance for acidic functional groups.[10]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to the Desired Product

  • Potential Cause A: Inefficient Catalyst Activation or Deactivation.

    • Diagnosis: Your reaction mixture may turn black, indicating the formation of inactive palladium black.[11][12] This happens when the active Pd(0) catalyst is oxidized or when the ligand dissociates, leading to aggregation.[7] Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) form.[7][13] Inefficient reduction leads to a low concentration of the active catalyst.

    • Solution:

      • Ensure a Strictly Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[11] Thoroughly degas your solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

      • Use a Modern Precatalyst: Consider using a well-defined Pd(II) precatalyst, such as a Buchwald G3 palladacycle. These are designed for rapid and clean generation of the active Pd(0) species, leading to more reliable results.[14]

      • Increase Catalyst Loading: For a challenging substrate, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve full conversion.[7]

  • Potential Cause B: Suboptimal Ligand Choice.

    • Diagnosis: The reaction stalls despite an inert atmosphere and active catalyst source. The chosen ligand may not possess the right steric or electronic properties to facilitate the catalytic cycle with this specific substrate.

    • Solution:

      • Screen Ligands: Perform a small-scale screen with a panel of bulky, electron-rich ligands. A good starting point would be to compare a biarylphosphine (like SPhos) with an NHC ligand (like IPr-HCl, which forms the carbene in situ). The optimal ligand can vary significantly depending on the coupling partner.[15][16]

      • Check Ligand-to-Metal Ratio: For monodentate ligands like biarylphosphines, a ligand-to-palladium ratio of 2:1 is generally optimal. For bidentate ligands (e.g., dppf, Xantphos), a 1:1 to 1.2:1 ratio is used.

Problem 2: Significant Formation of Side Products

  • Potential Cause A: Dehalogenation (Hydrodehalogenation).

    • Diagnosis: You observe the formation of 3-{[(tert-butoxy)carbonyl]amino}benzoic acid, where the bromine has been replaced by a hydrogen atom. This is more common with highly active, electron-rich catalyst systems.[17]

    • Solution:

      • Use a Milder Base: Strong bases can sometimes promote pathways that lead to dehalogenation. Switching from K₃PO₄ to K₂CO₃ may help.

      • Lower the Reaction Temperature: Higher temperatures can increase the rate of side reactions. Try running the reaction at a lower temperature for a longer period.

      • Change the Solvent: The solvent can sometimes act as a hydrogen source. Ensure you are using high-purity, anhydrous solvents.

  • Potential Cause B: Homocoupling of the Coupling Partner.

    • Diagnosis: In a Suzuki reaction, you observe the formation of a biaryl derived from two molecules of your boronic acid. This is often caused by the presence of oxygen.

    • Solution:

      • Improve Degassing: This is the most critical step. Re-evaluate your procedure for excluding oxygen from the reaction.[17]

      • Use a Stoichiometric Excess of the Aryl Bromide: Using a slight excess (e.g., 1.05 equivalents) of the 4-bromo-3-Boc-aminobenzoic acid can help consume the boronic acid before it has a chance to homocouple.

Problem 3: Cleavage of the Boc Protecting Group

  • Diagnosis: You detect the free amine product, 3-amino-4-bromobenzoic acid, or its coupled derivative in your reaction mixture. The Boc group is known to be labile under certain conditions.

  • Solution:

    • Avoid Strongly Basic/Aqueous Conditions at High Temperatures: While many bases are tolerated, prolonged heating in the presence of strong bases (like hydroxides) or in protic solvents can lead to Boc cleavage. If using a phosphate base in a solvent mixture containing water, consider lowering the temperature or reducing the reaction time.[18]

    • Use a Milder Base: Switching to a carbonate base (e.g., Cs₂CO₃ or K₂CO₃) may be sufficient to promote the reaction without cleaving the protecting group.[19]

Data Presentation: Recommended Catalyst Systems

The following table provides starting points for optimizing different cross-coupling reactions with 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid or its ester. Note: These are general recommendations and may require optimization for specific coupling partners.

Coupling ReactionPalladium Precatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2) or XPhos Pd G3 (2)SPhos (4) or XPhos (as precatalyst)K₃PO₄ (3)Toluene/H₂O (10:1)80-100
Heck Pd(OAc)₂ (1-2)P(o-tol)₃ (2-4) or P(t-Bu)₃ (2-4)K₂CO₃ (2.5) or Cy₂NMe (2.5)DMF or Dioxane100-120
Sonogashira Pd(PPh₃)₄ (3-5)(None)Et₃N / THF25-60
Buchwald-Hartwig Pd₂(dba)₃ (1-2)RuPhos (2-4)NaOt-Bu or K₃PO₄ (2.5)Toluene or Dioxane80-110

Visualizations: Workflows and Mechanisms

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-R trans_complex->re_product start Ar-Br start->oa_complex boronic R-B(OH)₂ boronic->trans_complex base Base base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low or No Conversion) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_inert Verify Inert Atmosphere & Solvent Degassing check_reagents->check_inert Reagents OK success Reaction Optimized check_reagents->success Issue Found & Fixed increase_temp Increase Temperature (e.g., in 10-20°C increments) check_inert->increase_temp Atmosphere OK check_inert->success Issue Found & Fixed change_catalyst Change Catalyst System increase_temp->change_catalyst No Improvement increase_temp->success Improvement Seen ligand_screen Screen Ligands (Biarylphosphine vs. NHC) change_catalyst->ligand_screen base_screen Screen Bases (K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) ligand_screen->base_screen No Improvement ligand_screen->success Improvement Seen solvent_screen Screen Solvents (Toluene vs. Dioxane vs. DMF) base_screen->solvent_screen No Improvement base_screen->success Improvement Seen solvent_screen->success Improvement Seen

Caption: A logical workflow for troubleshooting failed coupling reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate with an arylboronic acid.

Materials:

  • Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting the Vessel: Seal the vessel and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 equiv). Then, add anhydrous toluene and degassed water (e.g., a 10:1 ratio to achieve a 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

References

Sources

Troubleshooting

HPLC method development and purification of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-Bromo-3-{[(tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid .

This molecule presents a classic chromatographic dichotomy: it contains an acid-labile protecting group (the Boc group) alongside a moiety that requires acidic conditions for proper chromatographic retention (the carboxylic acid). Furthermore, the heavy bromine atom significantly alters its lipophilicity. The following troubleshooting guide, workflows, and protocols are engineered to help you navigate these competing variables, ensuring high-purity isolation without degradation.

I. Chromatographic Strategy & Workflow

Before troubleshooting, we must establish the causality behind our method design. The carboxylic acid group (pKa ~4.0) will ionize at neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase (RP) columns. To suppress this ionization, the mobile phase pH must be maintained at least one unit below the pKa (ideally pH ~2.7). However, the tert-butoxycarbonyl (Boc) group is susceptible to acid-catalyzed cleavage[1]. Thus, our primary objective is balancing pH suppression with protecting group stability.

Workflow A 1. Molecular Profiling (pKa ~4.0, Acid-Labile Boc) B 2. Analytical Method Dev (Screening Weak Acids) A->B C 3. Mobile Phase Selection (0.1% Formic Acid) B->C D 4. Scale-Up Calculations (Volumetric & Flow Scaling) C->D E 5. Preparative HPLC (Isocratic/Gradient Hybrid) D->E F 6. Fraction Recovery (Low Temp Evaporation) E->F

Figure 1. End-to-end workflow for the method development and purification of Boc-protected benzoic acids.

II. Analytical Method Development (FAQs)

Q1: During analytical HPLC-MS, I observe a secondary peak eluting slightly earlier than my main product, with a mass difference of -100 Da. What is happening? A1: You are observing on-column or in-solution degradation. A mass loss of 100 Da corresponds to the loss of the Boc group (isobutylene + CO2). This is typically caused by using 0.1% Trifluoroacetic acid (TFA) in your mobile phase. While TFA is an excellent ion-pairing agent, it is a strong acid (pKa ~0.23). During prolonged runs, or more critically, during the concentration of fractions, TFA concentrates and drastically lowers the pH, cleaving the Boc group[1]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid (FA) or 0.1% Acetic Acid. These are weaker acids that provide a pH of ~2.7—sufficient to protonate the benzoic acid for sharp peak shapes without risking Boc cleavage[2].

Q2: Even with 0.1% Formic Acid, my peak is tailing severely. How do I fix this? A2: Peak tailing for acidic compounds is usually caused by secondary interactions between the unionized carboxylic acid and residual metal impurities or unreacted silanol groups on the silica stationary phase[2]. Solution: First, ensure you are using a highly end-capped, high-purity silica C18 column (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus). If tailing persists, you can utilize a volatile buffer system like 10 mM Ammonium Acetate adjusted to pH 4.5.

Table 1: Mobile Phase Additive Comparison for Boc-Protected Benzoic Acids

AdditivepH (at 0.1% v/v)Peak Shape (Benzoic Acid)Boc StabilityVolatility for Prep-HPLC
0.1% TFA ~2.0ExcellentPoor (Cleavage risk) High (but concentrates acid)
0.1% Formic Acid ~2.7Good to ExcellentExcellent High (Safe for evaporation)
10mM NH₄OAc (pH 4.5) ~4.5Moderate (Broadening)ExcellentModerate (Requires lyophilization)

III. Scale-Up to Preparative HPLC (FAQs)

Q3: I have a perfect analytical method. How do I scale this up to a preparative column without losing resolution? A3: Scale-up must be strictly geometric to maintain the chromatographic profile. You must keep the column length and the stationary phase chemistry identical between the analytical and preparative columns. The flow rate and injection volume are then scaled proportionally to the square of the column radii (or diameters)[3].

Q4: My purified fractions degraded during solvent removal. Why did this happen if I used Formic Acid? A4: Heat sensitivity combined with mild acidity can still trigger degradation. When evaporating water/acetonitrile mixtures containing formic acid on a rotary evaporator, the water often remains behind as the acetonitrile boils off first, concentrating the acid. Solution: Keep the water bath temperature below 30°C. Alternatively, freeze the fractions immediately and lyophilize them to remove the solvent through sublimation, bypassing the liquid phase concentration of the acid.

Troubleshooting Issue Issue Detected: Peak Tailing or Splitting Check1 Is the Boc group cleaving? (Check MS for -100 Da) Issue->Check1 Yes1 Acid is too strong. Switch TFA to 0.1% FA Check1->Yes1 Yes No1 Secondary Silanol Interactions occurring Check1->No1 No FixTail Use end-capped C18 or adjust to pH 2.7 No1->FixTail

Figure 2. Troubleshooting decision tree for resolving peak anomalies during HPLC analysis.

IV. Standard Operating Protocols

The following protocols are self-validating systems. By executing Step 1 prior to Step 2, you ensure that the physicochemical parameters of the molecule are respected at scale.

Protocol 1: Analytical Method Development
  • Column Selection: Select a 4.6 mm × 100 mm, 5 µm fully end-capped C18 column.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid in a 50:50 mixture of Phase A and Phase B to a concentration of 1 mg/mL. Note: The bromine atom increases hydrophobicity; ensure complete dissolution.

  • Gradient Execution: Run a scouting gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: Analyze the chromatogram. Calculate the retention factor ( k′ ). Adjust the gradient slope to elute the target compound between k′ 2 and 10.

Protocol 2: Geometric Scale-Up and Purification

Once the analytical method is finalized, calculate the preparative parameters.

Table 2: Geometric Scale-Up Parameters (Assuming identical column lengths of 100 mm)

ParameterAnalytical ScalePreparative ScaleScale-Up Factor
Column Inner Diameter (I.D.) 4.6 mm21.2 mm (21.2/4.6)2≈21.2
Flow Rate 1.0 mL/min21.2 mL/min 1.0×21.2=21.2 mL/min
Injection Volume 20 µL424 µL 20×21.2=424 µL
Sample Mass Load 0.5 mg~10.6 mg 0.5×21.2=10.6 mg
  • System Priming: Prime the preparative HPLC system (e.g., Waters AutoPurification or Agilent Prep LC) with the exact same mobile phase batches used in the analytical method[3].

  • Injection: Inject 424 µL of the sample onto a 21.2 mm × 100 mm C18 preparative column.

  • Fraction Collection: Trigger fraction collection based on UV threshold at 254 nm.

  • Recovery (Critical Step): Immediately transfer collected fractions to a rotary evaporator. Maintain the water bath at ≤ 25°C to prevent thermal/acid-catalyzed Boc deprotection. Evaporate the acetonitrile, then freeze the remaining aqueous suspension and lyophilize to a dry powder.

V. References

  • Technical Support Center: Purification of Boc-7-hydroxy-L-tryptophan - Benchchem Benchchem

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract | Waters Waters Corporation

  • Preparative HPLC Scale-Up of Antibiotics Application | Agilent Agilent Technologies

  • Technical Support Center: Stability of the Boc Protecting Group - Benchchem Benchchem

Sources

Optimization

reducing byproducts in the esterification of 4-Bromo-3-(Boc-amino)benzoic acid

Technical Support Center: Troubleshooting Esterification of 4-Bromo-3-(Boc-amino)benzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Esterification of 4-Bromo-3-(Boc-amino)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of 4-Bromo-3-(Boc-amino)benzoic acid. This molecule presents a classic chemoselectivity challenge: it houses an acid-labile tert-butoxycarbonyl (Boc) protecting group, a relatively acidic carbamate NH, and a carboxylic acid that requires activation. Standard esterification conditions often lead to frustrating mixtures of deprotected or over-alkylated byproducts.

This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve >95% yield of the desired ester.

Troubleshooting & FAQs

Q1: I used standard Fischer esterification (Methanol/H2SO4). Why did my LC-MS show a complete loss of the Boc group? Causality: The Boc group is highly sensitive to strong Brønsted acids[1]. Under Fischer esterification conditions (refluxing alcohol with catalytic H2SO4 or HCl), the carbamate oxygen is protonated, triggering fragmentation into a tert-butyl cation and carbamic acid[1]. The carbamic acid spontaneously decarboxylates (releasing CO2 gas) to yield the free amine[1]. Solution: You must abandon acid-catalyzed methods for this substrate. Transition to neutral coupling reagents (e.g., EDC/DMAP) or mild methylating agents (e.g., TMS-diazomethane)[2],[3].

Q2: I tried a basic alkylation using Potassium Carbonate (K2CO3) and Methyl Iodide (MeI) in DMF. My product has a +14 Da mass shift. What happened? Causality: You have inadvertently N-alkylated your Boc-protected aniline[4]. While aliphatic Boc-amines are relatively stable to mild bases, an N-Boc aniline is significantly more acidic (pKa ~13.5)[5]. The ortho-bromo group further stabilizes the conjugate base through inductive electron withdrawal. K2CO3 in a polar aprotic solvent like DMF is basic enough to deprotonate the carbamate nitrogen, which then rapidly acts as a nucleophile against the highly reactive methyl iodide, yielding the N-methyl-N-Boc byproduct[4]. Solution: Avoid the combination of alkyl halides and bases. If you must use a base-mediated alkylation, use a strictly stoichiometric amount of a much weaker base (like NaHCO3) or switch to Steglich esterification[2].

Q3: The ortho-bromo group is near the Boc-amine. Does this steric hindrance affect the carboxylic acid esterification? Causality: No. In 4-Bromo-3-(Boc-amino)benzoic acid, the carboxylic acid is at position 1, while the bromo and Boc-amino groups are at positions 4 and 3, respectively. The carboxylic acid is meta/para to these bulky substituents and remains sterically unhindered. Any sluggish reaction kinetics are likely due to poor reagent solubility or degradation, not steric clash at the reaction center.

Data Presentation: Comparison of Esterification Strategies

Esterification MethodReagentsReaction EnvironmentMajor ByproductTypical YieldRecommendation
Fischer MeOH, H2SO4 (cat.), RefluxStrongly AcidicFree Amine (Boc Loss)< 10%Avoid
Base/Alkyl Halide MeI, K2CO3, DMF, 60°CBasic / ElectrophilicN-Methylation (+14 Da)20 - 40%Avoid
Steglich Coupling EDC·HCl, DMAP, MeOH, DCMNeutralN-Acylurea (Trace)> 85%Highly Recommended
TMS-Diazomethane TMS-CHN2, MeOH, TolueneMild / NeutralNone> 90%Excellent for Methyl Esters

Reaction Pathway Analysis

G Start 4-Bromo-3-(Boc-amino) benzoic acid Acid Acidic Conditions (H2SO4 / MeOH) Start->Acid Base Basic Conditions (K2CO3 / MeI) Start->Base Mild Neutral Conditions (EDC/DMAP or TMS-CHN2) Start->Mild BocLoss Byproduct: Boc Deprotection Acid->BocLoss t-butyl cation + CO2 loss NAlk Byproduct: N-Alkylation Base->NAlk Deprotonation of carbamate Target Target: Desired Ester Mild->Target Selective O-acylation

Divergent reaction pathways for the esterification of 4-Bromo-3-(Boc-amino)benzoic acid.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to verify success before proceeding.

Protocol A: Steglich Esterification (General Alkyl Esters)

The Steglich esterification utilizes EDC (a water-soluble carbodiimide) and DMAP to form an active O-acylisourea intermediate under strictly neutral conditions, preserving the Boc group and preventing N-alkylation[2].

Materials:

  • 4-Bromo-3-(Boc-amino)benzoic acid (1.0 eq)

  • Alcohol (e.g., Methanol or Ethanol) (3.0 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under N2, dissolve 4-Bromo-3-(Boc-amino)benzoic acid in anhydrous DCM.

  • Activation: Add the alcohol and DMAP. Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the formation of the inactive N-acylurea byproduct.

  • Coupling: Add EDC·HCl portion-wise over 10 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Self-Validation (IPC): Spot the reaction on a TLC plate (Hexanes:EtOAc 7:3). The starting material (acid) will stay at the baseline, while the ester product will migrate with an Rf ~0.6. Stain with Ninhydrin; a lack of purple color confirms the Boc group is intact.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (removes DMAP/urea), saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate.

Protocol B: TMS-Diazomethane Esterification (Strictly Methyl Esters)

TMS-diazomethane is a safer, non-explosive alternative to diazomethane. It reacts rapidly with carboxylic acids in the presence of methanol to yield methyl esters without requiring any base or acid, making it perfect for sensitive substrates[3].

Materials:

  • 4-Bromo-3-(Boc-amino)benzoic acid (1.0 eq)

  • TMS-Diazomethane (2.0 M in hexanes) (1.2 eq)

  • Toluene/Methanol (4:1 v/v) (0.2 M)

Step-by-Step Methodology:

  • Initialization: Dissolve the benzoic acid derivative in the Toluene/Methanol mixture at room temperature. Causality: Methanol is required as a co-solvent because it acts as a proton shuttle, activating the TMS-diazomethane to form the reactive methyldiazonium species.

  • Titration: Add the TMS-diazomethane solution dropwise. You will observe immediate nitrogen gas evolution (bubbling).

  • Endpoint Validation: Continue addition until a persistent pale yellow color remains in the solution, indicating a slight excess of unreacted TMS-diazomethane.

  • Quenching: Stir for an additional 30 minutes. Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color completely dissipates (solution turns colorless).

  • Isolation: Concentrate the reaction mixture under reduced pressure. The byproduct is volatile TMS-OMe, leaving the pure methyl ester requiring minimal to no column chromatography.

References

  • Steglich esterification. Grokipedia.[Link]

  • Cas 71026-66-9, 4-(TERT-BUTOXYCARBONYLAMINO)ANILINE. Lookchem.[Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride. PMC - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid vs. Fmoc-Protected Analogs: A Strategic Guide for Late-Stage Diversification

Introduction: The Bifunctional Scaffold Dilemma In the design of peptidomimetics, small-molecule libraries, and targeted protein degraders (PROTACs), 4-bromo-3-aminobenzoic acid serves as a highly versatile bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Scaffold Dilemma

In the design of peptidomimetics, small-molecule libraries, and targeted protein degraders (PROTACs), 4-bromo-3-aminobenzoic acid serves as a highly versatile bifunctional building block. It offers three distinct handles for functionalization:

  • A carboxylic acid for standard amide coupling to solid-phase resins or solution-phase amines.

  • A protected 3-amino group for subsequent chain extension.

  • A 4-bromo aryl halide primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

When incorporating this scaffold into a synthetic route, chemists must choose between the Boc-protected analog (4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid) and its Fmoc-protected counterpart (4-Bromo-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid). While Fmoc is the default choice for modern Solid-Phase Peptide Synthesis (SPPS)[1], the presence of the 4-bromo substituent drastically alters the strategic calculus.

This guide objectively compares the performance of these two protecting groups, specifically focusing on their orthogonality during downstream cross-coupling reactions.

Mechanistic Causality: Why Protecting Group Orthogonality Dictates Yield

The fundamental difference between Boc and Fmoc strategies lies in their cleavage mechanisms, which directly impacts their compatibility with late-stage diversification techniques like the Suzuki-Miyaura cross-coupling.

The Vulnerability of Fmoc Under Cross-Coupling Conditions

The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile. Deprotection occurs via an E1cB mechanism: a base abstracts the acidic proton at the 9-position of the fluorene ring, triggering elimination to form dibenzofulvene and carbon dioxide, thereby releasing the free amine[1].

While 20% piperidine is the standard reagent for this cleavage, palladium-catalyzed cross-couplings require inorganic bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and elevated temperatures (60–80 °C) to activate the boronic acid species. These basic cross-coupling conditions are more than sufficient to abstract the fluorenyl proton, leading to premature Fmoc deprotection [2]. Once the amine is prematurely exposed, it can coordinate with the palladium catalyst (poisoning it) or undergo unwanted side reactions, resulting in complex mixtures and aborted syntheses[2][3].

The Robustness of Boc Under Cross-Coupling Conditions

Conversely, the Boc (tert-butoxycarbonyl) group is strictly acid-labile. It lacks an acidic proton susceptible to base-catalyzed elimination. Cleavage requires a strong acid (like trifluoroacetic acid, TFA) to protonate the carbamate oxygen, driving the expulsion of a stable tert-butyl cation[1]. Because it is entirely inert to inorganic bases and nucleophiles, the Boc-protected analog remains >99% intact during harsh Suzuki-Miyaura conditions, allowing for perfect orthogonality when modifying the 4-bromo position prior to amine extension[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both analogs when subjected to on-resin Suzuki-Miyaura cross-coupling conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C, 20h)[2][3].

Performance Metric4-Bromo-3-(Boc-amino)benzoic acid4-Bromo-3-(Fmoc-amino)benzoic acid
Cleavage Mechanism Acidolysis (TFA)E1cB Elimination (Base)
Stability to Suzuki Bases (K₂CO₃, 80°C) Highly Stable (>99% intact) Unstable (Premature cleavage)
Typical Cross-Coupling Yield 85 – 95% (Clean conversion)< 30% (Complex crude mixture)
Catalyst Poisoning Risk Low (Amine remains protected)High (Free amine coordinates to Pd)
Optimal Synthetic Application On-resin cross-coupling prior to extensionCross-coupling only after global cleavage

Visualizing the Strategic Workflow

The decision-tree below illustrates the divergent outcomes when subjecting both analogs to on-resin cross-coupling.

G Start Peptide-Resin with Terminal 4-Bromo-3-aminobenzoic Acid Boc Boc-Protected Analog (Acid-Labile) Start->Boc Selected Strategy Fmoc Fmoc-Protected Analog (Base-Labile) Start->Fmoc Selected Strategy SuzukiBoc Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 80°C) Boc->SuzukiBoc SuzukiFmoc Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 80°C) Fmoc->SuzukiFmoc Success Boc Intact Quantitative Biaryl Yield SuzukiBoc->Success Failure Premature Fmoc Cleavage Complex Side Reactions SuzukiFmoc->Failure NextStep TFA Deprotection & Subsequent Amide Extension Success->NextStep

Orthogonality of Boc vs. Fmoc protection during on-resin Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

To successfully elaborate the 4-bromo position while preserving the 3-amino group for future extension, the Boc-protected analog must be used. Below is a self-validating, step-by-step protocol for on-resin Suzuki coupling.

Phase 1: Scaffold Loading
  • Coupling : Swell Rink Amide resin (0.1 mmol scale) in DMF. Add 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (3 equiv), HATU (2.9 equiv), and DIPEA (6 equiv) in DMF. Agitate for 2 hours at room temperature.

  • Wash : Drain and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Validation Check (Kaiser Test) : Perform a Kaiser test on a few resin beads. A negative result (yellow) confirms complete acylation of the resin's primary amines.

Phase 2: On-Resin Suzuki-Miyaura Cross-Coupling

Note: Strict anaerobic conditions are required to prevent catalyst oxidation.

  • Preparation : In a microwave-safe peptide synthesis vial, add the loaded resin. Add the desired arylboronic acid (5 equiv) and Pd(PPh₃)₄ (0.1 equiv).

  • Solvent & Base : Degas a mixture of DMF and 2M aqueous K₂CO₃ (3:1 v/v) by bubbling argon for 15 minutes. Add 2 mL of this degassed mixture to the resin.

  • Reaction : Seal the vial under argon. Heat the reaction to 80 °C for 12–20 hours (or 100 °C for 30 minutes via microwave irradiation)[2].

  • Wash : Drain the dark solution. Wash the resin extensively to remove palladium species: DMF (3x), H₂O (3x), MeOH (3x), DMF (3x), and DCM (3x).

  • Validation Check (LC-MS) : Cleave a 2 mg micro-aliquot of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Evaporate, dissolve in MeCN/H₂O, and analyze via LC-MS. You should observe the mass of the cross-coupled product (minus the Boc group, which is cleaved during this analytical step) and the complete disappearance of the starting 4-bromo mass[2].

Phase 3: Boc Deprotection and Extension
  • Deprotection : Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the 3-amino position.

  • Wash : Wash with DCM (3x), 5% DIPEA in DMF (to neutralize TFA salts, 3x), and DMF (3x).

  • Validation Check (Kaiser Test) : Perform a Kaiser test. A positive result (dark blue) confirms the successful unmasking of the 3-amino group.

  • Extension : Proceed with standard coupling of the next Fmoc-protected amino acid using HATU/DIPEA.

Conclusion & Recommendations

The choice between 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid and its Fmoc analog is entirely dictated by the timing of the cross-coupling reaction.

  • Mandate the Boc-Analog if you intend to perform solid-phase palladium-catalyzed cross-couplings before extending the peptide chain. The Boc group's absolute stability to inorganic bases ensures high yields and prevents catalyst poisoning[2].

  • Reserve the Fmoc-Analog only for scenarios where the 4-bromo substituent will be left unreacted, or where cross-coupling will be performed in solution-phase after the entire peptide has been assembled, cleaved, and globally deprotected.

References

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI (Molecules) URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Validation: LC-MS Analysis of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as 4-Bromo-3-{[(tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid, are the foundational building blocks for active pharmaceutical ingredients (APIs). The purity of this intermediate directly influences the safety, efficacy, and stability of the final drug product. The presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can lead to downstream reaction failures, introduce potential toxicological risks, and create significant regulatory hurdles.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. We will focus on the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, establishing it as the gold standard for this application. The principles and protocols discussed herein are grounded in the rigorous framework of international regulatory guidelines, ensuring a self-validating and trustworthy analytical system.[3][4]

The Analytical Challenge: Beyond Simple Confirmation

Validating the purity of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is not merely about confirming its presence. It is a meticulous investigation to detect, identify, and quantify all extraneous components. Potential process-related impurities can include:

  • Unreacted Starting Materials: Such as 3-amino-4-bromobenzoic acid.

  • Isomeric Impurities: Positional isomers like 3-Bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid.[5]

  • By-products of Synthesis: Including compounds formed from the Boc-anhydride reagent.[6]

  • Degradation Products: Resulting from instability under specific pH, light, or temperature conditions.

A suitable analytical method must therefore offer both high-resolution separation (chromatography) and highly specific detection (spectrometry).

LC-MS: The Synergy of Separation and Specificity

LC-MS has emerged as the definitive technique for pharmaceutical impurity profiling due to its unparalleled sensitivity and specificity. Unlike traditional methods that rely on a single detection principle (e.g., UV absorbance), LC-MS provides two orthogonal data points for each analyte: its retention time (from the LC) and its mass-to-charge ratio (from the MS). This dual-verification capability is essential for confidently identifying and quantifying unknown impurities.

Experimental Workflow for Purity Validation

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Processing & Validation SamplePrep Sample & Standard Preparation CalCurve Calibration Curve Preparation LCMS_Acq LC-MS Data Acquisition SamplePrep->LCMS_Acq CalCurve->LCMS_Acq SST System Suitability Test (SST) LCMS_Acq->SST DataProc Data Processing (Integration & Identification) LCMS_Acq->DataProc Validation Method Validation (ICH Q2(R1) Parameters) DataProc->Validation PurityCalc Purity Calculation (Area % Normalization) Validation->PurityCalc Report Final Certificate of Analysis (CoA) PurityCalc->Report

Caption: Workflow for LC-MS Purity Validation.

Part 1: A Self-Validating LC-MS Protocol

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7][8][9] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its robustness and reliability.[7][10][11]

Step-by-Step Experimental Methodology

1. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid reference standard and dissolve in 10 mL of acetonitrile.

  • Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. LC-MS Instrumental Parameters: The choice of parameters is critical. A C18 column is selected for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures that impurities with different polarities are well-separated from the main peak. Electrospray ionization in negative mode (ESI-) is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing a strong and stable signal.

ParameterSettingRationale
LC System UPLC/HPLCHigh-resolution separation
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Optimal for retaining and separating the analyte and related impurities.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Flow Rate 0.4 mL/minAppropriate for the column dimensions to achieve good efficiency.
Injection Vol. 2 µLMinimizes potential for column overload while maintaining sensitivity.
Gradient 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-10 min (30% B)Provides separation of early and late-eluting impurities.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)High mass accuracy (Q-TOF) or high sensitivity (QqQ).
Ionization Electrospray Ionization (ESI), Negative ModeThe carboxylic acid moiety is readily deprotonated for sensitive detection.
Scan Range m/z 100-500Covers the mass of the parent compound and expected impurities.
Capillary V. 3.0 kVOptimizes ion generation.
Source Temp. 120 °CFacilitates solvent desolvation.

3. Method Validation Protocol (ICH Q2(R1) Framework):

  • Specificity: Analyze a blank (acetonitrile), the reference standard, and the synthesized sample. Spike the sample with potential impurities if available. The method is specific if the main peak is free from interference at its retention time and mass.

  • Linearity: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL). Plot the peak area against concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.995.[8]

  • Accuracy: Analyze samples with known concentrations (e.g., 80%, 100%, 120% of the target concentration). Accuracy is expressed as the percentage recovery.

  • Precision (Repeatability & Intermediate Precision): Perform multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). Express results as Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, Signal-to-Noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, S/N of 10:1).[7]

Validation Data Summary (Hypothetical)

This table summarizes the expected performance of a well-validated method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.9950.9992
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.5 µg/mL

Part 2: Comparative Analysis of Purity Determination Methods

While LC-MS is superior, other techniques are available. Understanding their strengths and limitations is key to making informed analytical decisions. The choice of method often depends on the specific question being asked—is it for routine QC, structural confirmation, or trace-level impurity hunting?

Method Selection Decision Framework

G Start Goal of Analysis? Q_ID Need to Identify Unknowns? Start->Q_ID Q_Trace Need to Quantify Trace Impurities (<0.1%)? Start->Q_Trace Q_Routine Routine QC of a Known Compound? Start->Q_Routine Q_Structure Need Absolute Structural Confirmation? Start->Q_Structure Q_ID->Q_Routine No LCMS Use LC-MS Q_ID->LCMS Yes Q_Trace->Q_Routine No Q_Trace->LCMS Yes Q_Routine->Q_Structure No HPLCUV Use HPLC-UV Q_Routine->HPLCUV Yes NMR Use qNMR Q_Structure->NMR Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison
FeatureLC-MSHPLC-UVQuantitative NMR (qNMR)
Specificity Very High. Mass data provides definitive identification.Moderate. Relies on retention time and UV spectrum, which are not unique.High. Provides structural information, but signals can overlap.
Sensitivity Very High. Capable of detecting impurities at ppm or even ppb levels.Good. Typically sufficient for impurities >0.05%.Low. Generally requires impurities to be >0.5-1% for reliable quantification.
Impurity ID Excellent. Molecular weight from MS is key to identifying unknowns.Poor. Cannot identify unknown impurities without a reference standard.Good. Can elucidate the structure of major impurities.
Quantitation Excellent. Requires a reference standard for each impurity for absolute quantitation.Excellent. The industry standard for routine purity assays.Excellent. A primary method; does not require an analyte-specific reference standard.
Throughput High. Modern systems are fully automated.High. Well-established for QC labs.Low to Moderate. Sample preparation and data analysis can be more time-consuming.
Best For Trace impurity analysis, identification of unknowns, stability studies.Routine QC, assay of the main component, known impurity quantification.Structural confirmation, purity assignment of reference standards.
  • HPLC-UV is a workhorse for routine quality control where the impurities are known and present at levels above 0.05%.[12] However, it lacks the specificity to identify novel impurities.

  • qNMR is a powerful tool for structural elucidation and can provide a highly accurate purity value without a specific reference standard for the main component. Its main drawback is its lower sensitivity compared to chromatographic methods.

  • LC-MS provides the ultimate combination of high-sensitivity separation and high-specificity detection, making it the indispensable tool for in-depth purity validation, especially during process development and for regulatory submissions where the complete impurity profile must be understood.

Conclusion

For ensuring the quality and safety of a critical pharmaceutical intermediate like 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid, a validated LC-MS method is the most authoritative and reliable choice. It provides the necessary sensitivity to detect trace-level components and the specificity to confidently identify them, which alternative methods like HPLC-UV and NMR cannot concurrently offer. By adopting a systematic workflow grounded in ICH guidelines, researchers and drug development professionals can generate a comprehensive and trustworthy purity profile, ensuring the integrity of their API synthesis and accelerating the path to regulatory approval.

References

  • Vertex AI Search. (2025, December 26).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • PrepChem.com. Synthesis of 4-propyl-3-bromo-benzoic acid. [Link]

  • Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. [Link]

  • NextSDS. 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid. [Link]

  • Wilson, I. D., & Plumb, R. S. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. [Link]

  • Subbaiah, N., et al. (2017). Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. Semantic Scholar. [Link]

  • D'Hondt, M. (2013). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]

  • Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. ScienceOpen. [Link]

Sources

Validation

comparing reactivity: 4-bromo vs 4-chloro-3-(Boc-amino)benzoic acid

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro-3-(Boc-amino)benzoic Acid in Cross-Coupling As a Senior Application Scientist, selecting the right halogenated building block is rarely a simple matter of cost; it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro-3-(Boc-amino)benzoic Acid in Cross-Coupling

As a Senior Application Scientist, selecting the right halogenated building block is rarely a simple matter of cost; it is a strategic decision that dictates the entire synthetic trajectory of a drug discovery program. 4-Bromo-3-(Boc-amino)benzoic acid and 4-chloro-3-(Boc-amino)benzoic acid are highly versatile ortho-amino benzoic acid derivatives, frequently utilized in the synthesis of anthranilic acid-derived kinase inhibitors and complex heterocycles.

While structurally identical save for the halogen at the 4-position, their reactivity profiles in transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) are drastically different. This guide provides an in-depth, objective comparison of their performance, the thermochemical causality behind their reactivity, and field-proven, self-validating protocols for their utilization.

Thermochemical & Structural Causality

To understand the differential reactivity between these two substrates, we must analyze the interplay of bond thermodynamics and local steric hindrance.

Bond Dissociation Energy (BDE) The fundamental barrier in any cross-coupling reaction is the initial cleavage of the carbon-halogen (C–X) bond. The C–Br bond in aryl bromides has a BDE of approximately 335–346 kJ/mol[1]. In stark contrast, the C–Cl bond is significantly stronger, with a BDE of approximately 400–407 kJ/mol[2]. This ~60 kJ/mol thermodynamic gap dictates that aryl chlorides are inherently reluctant to participate in oxidative addition[3].

Steric and Electronic Effects of the Ortho-Boc-Amino Group Both substrates feature a Boc-protected amino group at the 3-position, directly ortho to the halogen.

  • Steric Hindrance: The bulky tert-butyl group of the Boc moiety creates a severe steric shield around the C–X bond. During oxidative addition, the palladium catalyst must physically approach and insert into this bond. The steric clash exacerbates the difficulty of activating the already strong C–Cl bond, making the chloride derivative exceptionally unreactive under standard conditions.

  • Electronic Deactivation: While the amino group is inherently electron-donating via resonance, the Boc carbonyl attenuates this effect. However, the inductive electron-withdrawing nature of both the Boc-amino group and the carboxylic acid at the 1-position slightly polarizes the ring. Despite this, the steric penalty overwhelmingly dominates the transition state energy[4].

Mechanistic Pathway: The Oxidative Addition Bottleneck

In the catalytic cycle of palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) active species is the rate-determining step for aryl chlorides[3][5]. For the 4-bromo derivative, this step is generally facile, allowing the use of simple phosphine ligands. For the 4-chloro derivative, the reaction stalls at this step unless highly electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos) are employed to force the oxidative addition and prevent catalyst deactivation[6].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Aryl Halide (Br vs Cl) PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Fast for Br Slow for Cl TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Trans Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Palladium-catalyzed Suzuki-Miyaura cycle highlighting the oxidative addition bottleneck.

Comparative Experimental Performance

The following table summarizes the quantitative performance data of both substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid, establishing a clear baseline for their reactivity.

Parameter4-Bromo-3-(Boc-amino)benzoic acid4-Chloro-3-(Boc-amino)benzoic acid
C–X Bond Dissociation Energy ~346 kJ/mol[1]~407 kJ/mol[2]
Optimal Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%) + XPhos (10 mol%)
Optimal Base K₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0 equiv)
Reaction Temperature 80 °C100 °C – 110 °C
Reaction Time 2 – 4 hours16 – 24 hours
Relative Oxidative Addition FastVery Slow
Typical Isolated Yield > 85%45% – 65%

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate rigorous degassing to prevent oxidative homocoupling of the boronic acid[6] and utilize in-process analytical checks (UPLC-MS) to verify the mechanistic progression before isolation.

ExpWorkflow Substrate Substrate Selection Catalyst Catalyst & Ligand Optimization Substrate->Catalyst Reaction Degassed Reaction (80-110°C) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography & Isolation Workup->Purification Analysis Yield & Purity (NMR/LCMS) Purification->Analysis

Step-by-step experimental workflow for comparative cross-coupling evaluation.

Protocol A: Standard Coupling of 4-Bromo-3-(Boc-amino)benzoic acid

Causality: The weaker C–Br bond allows for the use of a standard bidentate ligand (dppf), which provides sufficient stability to the Pd center without requiring excessive steric bulk.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-3-(Boc-amino)benzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Degassing (Critical Step): Add 1,4-dioxane (4 mL) and H₂O (1 mL). Sparge the biphasic mixture with Argon for 15 minutes. Validation: Failure to degas will result in visible biphenyl homocoupling side-products[6].

  • Execution: Heat the mixture to 80 °C under Argon for 3 hours.

  • In-Process Control: Withdraw a 50 µL aliquot, dilute with MeCN, filter through a micro-celite plug, and analyze via UPLC-MS. Validation: The chromatogram should show complete consumption of the bromide mass (m/z 316/318).

  • Isolation: Acidify the aqueous layer to pH 4 using 1M HCl (to protonate the carboxylic acid), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Forced Coupling of 4-Chloro-3-(Boc-amino)benzoic acid

Causality: The strong C–Cl bond, compounded by the ortho-Boc steric shield, requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand (XPhos) to accelerate oxidative addition and facilitate reductive elimination[6].

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloro-3-(Boc-amino)benzoic acid (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and H₂O (1 mL). Sparge with Argon for 20 minutes.

  • Execution: Heat the mixture to 100 °C under Argon for 16 hours.

  • In-Process Control: Analyze via UPLC-MS. Validation: If unreacted starting material remains, do not add more catalyst; instead, verify the integrity of the inert atmosphere, as Pd(0)-XPhos complexes are highly sensitive to trace oxygen at elevated temperatures.

  • Isolation: Follow the identical acidification and extraction procedure as Protocol A.

Strategic Recommendations for Drug Development

  • Choose the 4-Bromo Derivative When: You are in the early stages of drug discovery (Hit-to-Lead or Lead Optimization). The slightly higher commercial cost of the bromide is vastly outweighed by the speed of reaction, higher yields, and the ability to use milder conditions that tolerate sensitive functional groups.

  • Choose the 4-Chloro Derivative When: You are designing a scalable process chemistry route or require orthogonal reactivity. The chloride can act as a "masked" coupling site; you can perform a selective coupling on an aryl iodide or bromide elsewhere on the molecule at room temperature, leaving the unreactive C–Cl bond intact for a subsequent, harsher coupling step[7].

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:[Link]

  • Kurokhtina, A. A., et al. "Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by 'Ligand-Free' Pd Species through a Homogeneous Catalytic Mechanism." ACS Catalysis, 2021. Available at:[Link]

  • r/Chempros Community. "How to approach choosing reaction conditions for Suzuki?" Reddit, 2024. Available at:[Link]

  • Murugesh, V., et al. "Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides." ResearchGate, 2026. Available at:[Link]

  • Bobo, M. V., et al. "Organophotocatalytic Arene Functionalization: C–C and C–B Bond Formation." Organic Letters, ACS Publications, 2019. Available at:[Link]

  • Weix, D. J., et al. "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio." National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid

In the landscape of pharmaceutical synthesis and drug development, the purity and structural integrity of intermediates are paramount. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a critical building block, se...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis and drug development, the purity and structural integrity of intermediates are paramount. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a critical building block, serving as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Its structure, featuring a brominated benzoic acid core with a strategically placed Boc-protected amine, allows for selective and directed chemical modifications. The successful installation of the tert-butyloxycarbonyl (Boc) group onto its precursor, 4-amino-3-bromobenzoic acid, is a crucial transformation that requires rigorous validation.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid. We will explore the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Our focus is not merely on data acquisition but on the expert interpretation required to unequivocally confirm the molecular structure, ensuring the reliability of this key intermediate in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules in solution. It provides unambiguous evidence of the successful N-Boc protection by observing the distinct magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise in Action: Why NMR is the Gold Standard

The transformation from 4-amino-3-bromobenzoic acid to its Boc-protected derivative introduces a highly characteristic set of signals:

  • ¹H NMR: The appearance of a strong singlet integrating to nine protons around 1.5 ppm is the quintessential signature of the tert-butyl group, providing definitive proof of the Boc group's presence.[1] Concurrently, the two protons of the starting material's primary amine (-NH₂) are replaced by a single, often broader, singlet of the carbamate N-H proton. Shifts in the aromatic protons also provide confirmatory evidence of the altered electronic environment.

  • ¹³C NMR: This technique confirms the presence of the Boc group's carbonyl carbon (C=O) and its quaternary carbon. The quaternary carbon signal typically appears around 80-85 ppm, while the carbamate carbonyl is found further downfield, around 152-155 ppm.[1]

Experimental Protocol: ¹H & ¹³C NMR

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the starting material and the product, and it allows for the observation of exchangeable protons like -COOH and -NH.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Comparative Spectral Data

The following table summarizes the expected NMR shifts, providing a clear comparison for validation.

Group 4-amino-3-bromobenzoic acid (Precursor) ¹H NMR (DMSO-d₆) 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (Product) ¹H NMR (DMSO-d₆) Rationale for Change
Aromatic-Hδ 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H)[2]δ ~8.3 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H)Acylation of the amino group alters the electronic environment, causing shifts in aromatic protons.
Amine-Hδ 6.10 (s, 2H, -NH₂)[2]δ ~9.5 (s, 1H, -NH-Boc)Replacement of primary amine with a less shielded carbamate proton.
Carboxyl-Hδ 12.39 (br s, 1H, -COOH)[2]δ ~13.0 (br s, 1H, -COOH)Minor shift due to electronic changes in the ring.
Boc-HNot Presentδ ~1.5 (s, 9H, -C(CH₃)₃)Appearance of the characteristic tert-butyl group signal.
Group 4-amino-3-bromobenzoic acid (Precursor) ¹³C NMR (Predicted) 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (Product) ¹³C NMR (Predicted) Rationale for Change
Carboxyl C=O~167 ppm~166 ppmMinimal change.
Aromatic C-N~148 ppm~140 ppmShielding effect from the electron-withdrawing carbamate group.
Aromatic C-Br~110 ppm~118 ppmDeshielding effect from the ortho carbamate group.
Aromatic C-H/C-C~115-135 ppm~120-135 ppmGeneral shifts due to altered substitution pattern.
Boc C=ONot Present~153 ppmAppearance of the carbamate carbonyl signal.
Boc C(CH₃)₃Not Present~81 ppmAppearance of the quaternary carbon signal.
Boc C(CH₃)₃Not Present~28 ppmAppearance of the methyl carbon signals.
Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire Acquire FID (¹H & ¹³C) setup->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Spectrum (Shifts, Integrals) process->analyze validate Compare with Expected Data analyze->validate end_node Structure Confirmed validate->end_node FTIR_Workflow start Place Dry Sample on ATR Crystal background Collect Background Scan start->background sample Collect Sample Scan background->sample analyze Identify Key Peaks (N-H, C=O) sample->analyze decision Boc C=O Peak Present? analyze->decision confirmed Protection Confirmed decision->confirmed Yes failed Incomplete Reaction decision->failed No

Caption: Workflow for functional group validation via FT-IR.

Mass Spectrometry: Confirming Molecular Weight and Identity

Mass spectrometry (MS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of a compound's molecular weight and elemental composition. [3]

Expertise in Action: The Bromine Isotope Pattern

For 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid, MS provides two critical pieces of information:

  • Molecular Weight: The technique confirms that the molecular weight has increased by exactly 100.05 g/mol from the starting material (216.03 g/mol ) to the product (316.08 g/mol ), corresponding to the addition of a C₅H₈O₂ (Boc minus H) moiety.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. [3]The spectrum will show two peaks of almost equal intensity separated by 2 m/z units (an M peak and an M+2 peak), which is a definitive signature for the presence of a single bromine atom in the molecule. [3]

Experimental Protocol: Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: The sample is ionized, typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻) or in positive ion mode to protonate the molecule ([M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value.

Comparative Mass Data
Species 4-amino-3-bromobenzoic acid (Precursor) Expected m/z 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (Product) Expected m/z Interpretation
[M-H]⁻ (⁷⁹Br)213.95315.00Corresponds to the deprotonated molecule with the ⁷⁹Br isotope.
[M-H]⁻ (⁸¹Br)215.95317.00The M+2 peak, confirming the presence of one bromine atom.
[M+H]⁺ (⁷⁹Br)215.97317.02Corresponds to the protonated molecule with the ⁷⁹Br isotope.
[M+H]⁺ (⁸¹Br)217.97319.02The M+2 peak in positive mode.

A common fragmentation pathway in the mass spectrometer involves the loss of isobutylene (56.1 g/mol ) from the tert-butyl group, which can serve as further structural confirmation.

Workflow Visualization: Mass Spectrometry Analysis

MS_Workflow cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation prep Prepare Dilute Solution ionize Infuse and Ionize (ESI) prep->ionize detect Detect Ions (m/z) ionize->detect mw_check Check for Correct Molecular Ion [M-H]⁻ detect->mw_check iso_check Verify Bromine Isotope Pattern (M:M+2 ≈ 1:1) mw_check->iso_check result Molecular Formula Confirmed iso_check->result

Caption: Workflow for molecular weight confirmation by MS.

Conclusion

The spectroscopic validation of 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. While FT-IR offers a rapid check for the presence of the key carbamate functional group and MS confirms the correct molecular weight and elemental composition, NMR spectroscopy stands as the definitive method for unambiguous structural elucidation.

By employing these techniques in concert, researchers and drug development professionals can proceed with absolute confidence in the integrity of their chemical intermediates. The causality-driven approach outlined in this guide—understanding why a signal appears, disappears, or shifts—transforms routine analysis into a robust, self-validating system, ensuring the quality and success of subsequent synthetic endeavors.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. UB.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.
  • In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019). Thieme.
  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate.

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Comparative

Benchmarking Coupling Reagents for 4-Bromo-3-(Boc-amino)benzoic Acid Activation: A Comparative Guide

As drug development increasingly relies on highly functionalized aromatic building blocks, the efficient activation of sterically and electronically demanding carboxylic acids remains a critical bottleneck. 4-Bromo-3-(Bo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized aromatic building blocks, the efficient activation of sterically and electronically demanding carboxylic acids remains a critical bottleneck. 4-Bromo-3-(Boc-amino)benzoic acid presents a unique synthetic challenge: it requires orthogonal reaction conditions that preserve the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group while overcoming the electronic deactivation induced by the aromatic ring substituents.

This guide provides an objective, data-driven comparison of three premier coupling reagents—HATU , EDC/HOBt , and T3P —detailing the mechanistic causality behind their performance and offering self-validating protocols for seamless laboratory execution.

Substrate Profiling & Mechanistic Rationale

Before selecting a coupling reagent, we must analyze the stereoelectronic topology of 4-Bromo-3-(Boc-amino)benzoic acid:

  • Acid Sensitivity: The Boc-protected amine at the meta position (C3) dictates that all activation and coupling steps must occur under strictly neutral or basic conditions. Harsh acidic environments will lead to premature deprotection and subsequent polymerization or side-reactions.

  • Electronic Effects: The para-bromo substituent (C4) exerts a strong inductive electron-withdrawing effect (-I). While this slightly increases the acidity of the C1 carboxylic acid (facilitating deprotonation), it also makes the resulting activated ester highly electrophilic and prone to rapid hydrolysis if ambient moisture is present.

  • Steric Landscape: Although the carboxylic acid is not directly flanked by ortho substituents, the overall bulk of the Boc group alters the conformational freedom of the transition state during nucleophilic acyl substitution.

To navigate these parameters, we benchmark three distinct activation pathways:

  • HATU (Uronium Salt): Generates an exceptionally reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming amine to dramatically accelerate nucleophilic attack[1]. It is the gold standard for unreactive amines.

  • EDC/HOBt (Carbodiimide): A reliable, cost-effective approach. EDC forms a transient O-acylisourea, which HOBt rapidly traps to form a stable OBt active ester, preventing the formation of unreactive N-acylurea dead-ends[2].

  • T3P (Propylphosphonic Anhydride): Forms a mixed phosphonic anhydride. T3P is exceptionally well-suited for aromatic carboxylic acids, driving high conversions with minimal side reactions, and its byproducts are completely water-soluble, allowing for chromatography-free purification[3].

Activation Pathways & Workflow

G Substrate 4-Bromo-3-(Boc-amino)benzoic acid (Substrate) Base DIPEA / Pyridine (Deprotonation) Substrate->Base HATU HATU (Uronium Activation) Base->HATU EDC EDC/HOBt (Carbodiimide Activation) Base->EDC T3P T3P (Phosphonic Anhydride) Base->T3P Act_HATU OAt Active Ester (Highly Reactive) HATU->Act_HATU Act_EDC OBt Active Ester (Moderate Reactivity) EDC->Act_EDC Act_T3P Mixed Anhydride (Sterically Accessible) T3P->Act_T3P Amine Primary/Secondary Amine (Nucleophilic Attack) Act_HATU->Amine Act_EDC->Amine Act_T3P->Amine Product Target Amide Product + Soluble Byproducts Amine->Product

Mechanistic workflow comparing HATU, EDC/HOBt, and T3P activation pathways.

Comparative Performance Data

The following table synthesizes the expected performance metrics for coupling 4-Bromo-3-(Boc-amino)benzoic acid with a standard primary amine (e.g., benzylamine) based on the inherent reactivity profiles of these reagents[1].

Coupling ReagentActive IntermediateTypical YieldReaction TimeByproduct ProfilePrimary Advantage
HATU OAt Active Ester>90%1–2 hoursTetramethylurea, HOAt (requires chromatography or basic wash)Highest efficiency for sterically hindered or weakly nucleophilic amines[1].
T3P Mixed Phosphonic Anhydride85–95%2–4 hoursWater-soluble phosphonic acids (removable via simple aqueous extraction)Excellent for aromatic substrates; highly scalable with zero chromatography required[3].
EDC/HOBt OBt Active Ester75–85%4–12 hoursWater-soluble urea, HOBt (removable via aqueous wash)Cost-effective baseline standard for non-demanding couplings[1].
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes integrated analytical checkpoints to confirm reaction progression.

Protocol A: HATU-Mediated Coupling (Optimal for Difficult Amines)

Use this protocol when coupling with anilines or secondary amines where nucleophilicity is compromised.

  • Reaction Setup: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 4-Bromo-3-(Boc-amino)benzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.2 M).

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition states of the uronium activation[1].

  • Base Addition (Pre-activation): Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir for 5–10 minutes at room temperature.

    • Self-Validation: The solution will typically transition to a pale yellow color, visually indicating the successful formation of the OAt active ester.

  • Amine Addition: Add the target amine (1.1–1.2 eq.) dropwise. Stir at room temperature for 1–2 hours.

    • Self-Validation: Monitor by LC-MS. The disappearance of the starting material mass [M−H]− and the appearance of the product mass [M+H]+ confirms complete aminolysis.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃ (to remove HOAt), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Coupling (Optimal for Scalability & Easy Workup)

Use this protocol for scale-up scenarios where column chromatography must be avoided.

  • Reaction Setup: Dissolve 4-Bromo-3-(Boc-amino)benzoic acid (1.0 eq.) and the target amine (1.1 eq.) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M).

    • Causality: Unlike HATU, T3P performs exceptionally well in less polar solvents like EtOAc, which conveniently serves as the extraction solvent during workup, improving atom economy[1],[3].

  • Base Addition: Add Pyridine or DIPEA (3.0 eq.).

    • Causality: Pyridine is highly recommended here as it acts as both a base and a nucleophilic catalyst, further suppressing any risk of side reactions[3].

  • T3P Addition: Cool the mixture to 0 °C. Add T3P® (50% solution in EtOAc, 1.5 eq.) dropwise[1]. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the mixed anhydride, protecting the sensitive Boc group from localized thermal degradation.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (briefly, to avoid Boc cleavage), saturated NaHCO₃, and brine.

    • Self-Validation: Because T3P byproducts are entirely water-soluble, the concentrated organic layer will yield the crude amide at >95% purity without chromatography[3].

Protocol C: EDC/HOBt-Mediated Coupling (The Cost-Effective Baseline)

Use this protocol for standard primary alkyl amines on a budget.

  • Reaction Setup: Dissolve the acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in a 4:1 mixture of DCM/DMF.

  • Activation: Cool to 0 °C and add EDC·HCl (1.2 eq.) followed by DIPEA (2.5 eq.).

    • Causality: HOBt is strictly required to outcompete the intramolecular rearrangement of the transient O-acylisourea into an unreactive N-acylurea byproduct[2].

  • Execution & Validation: Stir for 4–12 hours, allowing it to warm to room temperature. Monitor via TLC (UV active). The product spot will typically run higher (less polar) than the starting carboxylic acid.

  • Workup: Wash with water, saturated NaHCO₃, and brine. The urea byproduct of EDC is water-soluble, simplifying isolation[1].

References
  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from:[Link]

  • JPT. Optimizing Peptide Coupling: Key Techniques. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Logistics and Safety Protocols for 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic Acid

As a Senior Application Scientist, I frequently oversee the integration of functionalized building blocks into complex synthetic pipelines. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (often referred to as 4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of functionalized building blocks into complex synthetic pipelines. 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid (often referred to as 4-Bromo-3-(Boc-amino)benzoic acid) is a highly versatile intermediate, widely utilized in transition-metal cross-coupling reactions (such as Suzuki-Miyaura couplings) and advanced peptide synthesis[1].

However, its specific structural features—a halogenated aromatic ring paired with an acid-labile Boc-protecting group—demand rigorous, causality-driven safety protocols. This guide provides a self-validating system for handling this compound, ensuring compliance with federal safety standards while maintaining the integrity of your synthetic workflows.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Laboratory safety is not about blindly following rules; it is about understanding molecular behavior. To handle this compound safely, you must anticipate how its functional groups interact with biological tissues and the laboratory environment:

  • The Bromine Substituent: Halogenated aromatics significantly increase the lipophilicity of the molecule. This enhances its ability to penetrate the stratum corneum (the outer layer of skin), necessitating strict dermal protection to prevent systemic absorption.

  • The Carboxylic Acid Moiety: As a weak acid, the fine powder can cause localized pH changes upon contact with mucosal membranes (eyes, respiratory tract). Based on data from closely related un-Boc-protected analogs, it poses acute irritation risks (GHS Classifications: H315 Skin Irritation, H319 Eye Irritation, H335 Respiratory Irritation)[2].

  • The Boc-Protected Amine: While stable under neutral and basic conditions, the tert-butoxycarbonyl (Boc) group is highly acid-labile. Accidental exposure to strong acids (e.g., Trifluoroacetic acid, HCl) will trigger the rapid evolution of isobutylene gas and carbon dioxide. This poses a severe over-pressurization risk if it occurs in a sealed reaction vessel.

The Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 (General Requirements for PPE)[3] and 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories)[4], the following PPE matrix must be strictly adhered to when handling this compound in its pure, solid form or in solution.

PPE CategorySpecification & MaterialMechanistic JustificationReplacement Protocol
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for solid handling).Prevents dermal absorption of lipophilic brominated aromatics. Nitrile offers superior resistance to electrostatic adhesion of the powder compared to latex.Discard immediately upon visible contamination or after 2 hours of continuous use.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Protects against mucosal irritation from airborne particulates (H319 hazard)[2].Inspect for scratches prior to each use; clean with surfactant after use.
Body Protection Flame-resistant (FR) lab coat (100% cotton or Nomex) with knit cuffs.Prevents powder from migrating up sleeves. FR material mitigates risks if handling alongside flammable coupling solvents (e.g., DMF, Dioxane)[4].Launder weekly via specialized chemical laundry service; do not wash at home.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Mitigates inhalation of irritating fine powders (H335 hazard)[2].Single-use; discard after operational session.
Operational Protocols: Weighing and Transfer

The primary risk of exposure occurs during the weighing and transfer of the dry solid. The following step-by-step methodology ensures a zero-exposure transfer.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of any strong acids to prevent accidental Boc-deprotection and subsequent gas evolution.

  • Static Mitigation: 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid can accumulate static charge, causing the powder to jump and aerosolize. Wipe the exterior of the analytical balance and the weighing boat with an anti-static, zero-charge wipe.

  • Tool Selection: Use a grounded, stainless-steel U-shaped spatula. Avoid plastic spatulas, which exacerbate static cling.

  • Transfer: Weigh the required mass into a static-free weighing boat or directly into a tared reaction vial.

  • Solubilization: If transferring to a reaction vessel, add the primary solvent (e.g., DMF, THF, or Dioxane) inside the fume hood before sealing the vessel. This traps the powder in solution, eliminating respiratory hazards during transport to the stirrer/reactor.

Workflow A 1. Fume Hood Preparation B 2. Static Mitigation A->B C 3. Weighing (Steel Spatula) B->C D 4. Transfer & Solubilization C->D E 5. Tool Decontamination D->E

Figure 1: Standard operational workflow for handling dry 4-Bromo-3-(Boc-amino)benzoic acid.

Decontamination and Disposal Plan

Due to the presence of the covalently bound bromine atom, this compound and any associated waste streams fall under stringent EPA Resource Conservation and Recovery Act (RCRA) regulations for halogenated organic waste[5].

Spill Response (Solid):

  • Do not sweep dry powder , as this will aerosolize the irritant.

  • Cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Wipe inward from the edges of the spill to prevent spreading the contaminant.

Waste Disposal Logistics:

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated "Hazardous Solid Waste" container.

  • Liquid Waste: Any solvent containing dissolved 4-Bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid must be strictly segregated into a Halogenated Organic Waste carboy. Mixing halogenated waste with non-halogenated streams violates EPA 40 CFR Part 268 (Land Disposal Restrictions) and severely complicates downstream incineration processes[5].

Disposal Start Waste Generated (4-Bromo-3-Boc-amino...) Decision Physical State? Start->Decision Solid Solid Waste (PPE, Wipes, Boats) Decision->Solid Dry / Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Dissolved SolidBin Hazardous Solid Waste Receptacle Solid->SolidBin HalogenWaste Halogenated Organic Waste Carboy (EPA RCRA) Liquid->HalogenWaste Contains Bromine

Figure 2: RCRA-compliant disposal logic for halogenated organic waste streams.

Sources

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